5-Bromo-6-phenylpyridazin-3(2H)-one
Description
Properties
IUPAC Name |
4-bromo-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYEOKAMFRYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377631 | |
| Record name | 5-Bromo-6-phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90766-97-5 | |
| Record name | 5-Bromo-6-phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis commences with readily available starting materials and proceeds through a multi-step sequence involving Friedel-Crafts acylation, cyclization, dehydrogenation, and subsequent bromination. This document provides detailed experimental protocols, quantitative data, and a logical workflow to facilitate the successful synthesis of the target molecule.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a four-step process. The overall workflow begins with the synthesis of the γ-keto acid intermediate, 4-oxo-4-phenylbutanoic acid, which is then cyclized with hydrazine hydrate to form the dihydropyridazinone core. Subsequent dehydrogenation yields the aromatic pyridazinone ring system, which is then selectively brominated to afford the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Oxo-4-phenylbutanoic Acid
This initial step involves the Friedel-Crafts acylation of benzene with succinic anhydride to yield the γ-keto acid intermediate.[1]
Materials:
-
Benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice-cold hydrochloric acid (2.5% v/v)
-
5% w/v Sodium bicarbonate solution
-
Ether
-
Dilute hydrochloric acid
Procedure:
-
A mixture of benzene (30 mL) and anhydrous aluminum chloride (0.10 M) is refluxed on a water bath under anhydrous conditions.
-
Succinic anhydride (0.10 M) is added in small portions with continuous stirring.
-
Stirring and heating are continued for 4 hours.
-
After allowing the mixture to stand overnight at room temperature, it is carefully poured into ice-cold hydrochloric acid (2.5% v/v).
-
The mixture undergoes steam distillation to remove excess benzene.
-
The aqueous solution is concentrated by evaporation on a water bath to obtain the crude 4-oxo-4-phenylbutanoic acid.
-
The crude product is purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities.
-
The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified product.
-
The solid is collected by filtration, washed with cold water, and dried.
Step 2: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
The synthesized γ-keto acid is then cyclized with hydrazine hydrate to form the dihydropyridazinone ring.[1]
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Ice-cold water
Procedure:
-
4-Oxo-4-phenylbutanoic acid (0.1 M) is refluxed for 8 hours with hydrazine hydrate (1 mL) in ethanol (25 mL).
-
The reaction mixture is then concentrated under reduced pressure.
-
The concentrated residue is poured into ice-cold water to precipitate the product.
-
The crude product is collected by filtration and crystallized from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Step 3: Synthesis of 6-Phenylpyridazin-3(2H)-one
The dihydropyridazinone is dehydrogenated to form the aromatic pyridazinone ring system using bromine in acetic acid.[2]
Materials:
-
6-Phenyl-4,5-dihydropyridazin-3(2H)-one
-
Bromine
-
Glacial acetic acid
Procedure:
-
Dissolve 6-phenyl-4,5-dihydropyridazin-3(2H)-one in glacial acetic acid.
-
To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature.
-
The reaction mixture is then gently heated to facilitate the dehydrogenation process until the evolution of hydrogen bromide gas ceases.
-
After cooling, the reaction mixture is poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 6-phenylpyridazin-3(2H)-one.
Step 4: Synthesis of this compound
The final step involves the electrophilic bromination of the 6-phenylpyridazin-3(2H)-one at the C5 position.
Materials:
-
6-Phenylpyridazin-3(2H)-one
-
Bromine
-
Glacial acetic acid
Procedure:
-
To a solution of 6-phenylpyridazin-3(2H)-one in glacial acetic acid, add bromine dropwise with stirring at room temperature.[3]
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction mixture is then diluted with cold water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water to remove any remaining acid and bromine, and then dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Succinic anhydride | C₄H₄O₃ | 100.07 | 119-121 |
| 4-Oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | 114-117 |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | C₁₀H₁₀N₂O | 174.20 | 148-151 |
| 6-Phenylpyridazin-3(2H)-one | C₁₀H₈N₂O | 172.18 | 201-204 |
| This compound | C₁₀H₇BrN₂O | 251.08 | Not available |
Mandatory Visualizations
The logical flow of the experimental procedure can be visualized as a sequence of distinct operations.
Caption: Detailed experimental workflow for the synthesis of this compound.
This guide provides a comprehensive overview and detailed procedures for the synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling the chemicals and performing the reactions described herein. The provided protocols are based on established chemical transformations and should serve as a reliable foundation for the successful preparation of the target compound.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive protocol for the synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the precursor 6-phenylpyridazin-3(2H)-one, followed by its regioselective bromination. This document furnishes detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow.
Synthesis Overview
The synthesis of this compound is accomplished in two primary stages:
-
Stage 1: Synthesis of 6-phenylpyridazin-3(2H)-one. This stage involves the Friedel-Crafts acylation of benzene with succinic anhydride to yield β-benzoylpropionic acid, which is subsequently cyclized with hydrazine hydrate to form the pyridazinone ring.
-
Stage 2: Bromination of 6-phenylpyridazin-3(2H)-one. The precursor from Stage 1 is then subjected to electrophilic bromination to introduce a bromine atom at the 5-position of the pyridazinone ring, yielding the final product.
Experimental Protocols
Stage 1: Synthesis of 6-phenylpyridazin-3(2H)-one
Part A: Synthesis of β-Benzoylpropionic Acid
This procedure details the Friedel-Crafts acylation of benzene with succinic anhydride.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anhydrous Aluminum Chloride | 133.34 | 160 g | 1.2 |
| Succinic Anhydride | 100.07 | 50 g | 0.5 |
| Benzene (dry) | 78.11 | 250 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
A mixture of dry benzene (125 mL) and anhydrous aluminum chloride (80 g) is placed in a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Succinic anhydride (25 g) is dissolved in 125 mL of dry benzene and added dropwise to the stirred mixture.
-
After the addition is complete, the reaction mixture is heated under reflux for 4 hours.
-
The mixture is then cooled, and ice-cold water is slowly added to decompose the aluminum chloride complex. Concentrated hydrochloric acid is added to dissolve the aluminum hydroxide.
-
The benzene layer is separated, and the aqueous layer is extracted with benzene. The combined benzene extracts are washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the resulting crude β-benzoylpropionic acid is recrystallized from a mixture of benzene and petroleum ether.
Expected Yield: Approximately 70-80%. Melting Point: 115-116 °C.
Part B: Synthesis of 6-phenylpyridazin-3(2H)-one
This procedure describes the cyclization of β-benzoylpropionic acid with hydrazine hydrate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| β-Benzoylpropionic Acid | 178.18 | 17.8 g | 0.1 |
| Hydrazine Hydrate (80%) | 50.06 | 7.5 mL | ~0.12 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
A mixture of β-benzoylpropionic acid (17.8 g, 0.1 mol) and 80% hydrazine hydrate (7.5 mL, approximately 0.12 mol) in ethanol (100 mL) is heated under reflux for 4 hours.
-
The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude 6-phenylpyridazin-3(2H)-one is recrystallized from ethanol to afford a pure product.
Expected Yield: Approximately 85-95%. Melting Point: 148-150 °C.
Stage 2: Synthesis of this compound
This procedure details the bromination of 6-phenylpyridazin-3(2H)-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-phenylpyridazin-3(2H)-one | 172.18 | 17.2 g | 0.1 |
| Bromine | 159.81 | 5.1 mL (16.0 g) | 0.1 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
Procedure:
-
6-phenylpyridazin-3(2H)-one (17.2 g, 0.1 mol) is dissolved in glacial acetic acid (100 mL) in a flask equipped with a dropping funnel and a stirrer.
-
A solution of bromine (5.1 mL, 0.1 mol) in glacial acetic acid (20 mL) is added dropwise to the stirred solution at room temperature.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured into ice-water, and the precipitated solid is collected by filtration.
-
The crude product is washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.
-
The solid is then dried and recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Expected Yield: Quantitative data for this specific reaction is not widely reported, but yields for similar brominations of pyridazinones can range from moderate to good. Melting Point: 230-232 °C (literature value for a similar chloro-derivative).[1]
Quantitative Data Summary
| Compound | Stage | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| β-Benzoylpropionic Acid | 1A | 178.18 | 70-80 | 115-116 |
| 6-phenylpyridazin-3(2H)-one | 1B | 172.18 | 85-95 | 148-150 |
| This compound | 2 | 251.08 | Not Reported | ~230-232 |
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthetic workflow for this compound.
Caption: Experimental workflow for the synthesis of β-Benzoylpropionic Acid.
Caption: Experimental workflow for the bromination of 6-phenylpyridazin-3(2H)-one.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.
-
Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate gloves, safety glasses, and a lab coat.
-
Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact. Work in a fume hood and wear appropriate PPE.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.
References
Characterization of 5-Bromo-6-phenylpyridazin-3(2H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive characterization of the heterocyclic compound 5-Bromo-6-phenylpyridazin-3(2H)-one. Due to the limited availability of detailed experimental data for this specific molecule in peer-reviewed literature, this guide combines known physicochemical properties with extrapolated data from closely related analogs, particularly 5-chloro-6-phenylpyridazin-3(2H)-one. The guide covers the compound's chemical and physical properties, a representative synthetic protocol, expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and an overview of the significant biological activities associated with the broader class of 6-phenylpyridazin-3(2H)-one derivatives. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
Pyridazin-3(2H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The core structure, a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, serves as a versatile scaffold for the development of novel therapeutic agents. These compounds have been reported to exhibit a range of biological effects, including but not limited to cardiotonic, vasorelaxant, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities.
This guide focuses on the specific characterization of This compound , a halogenated derivative within this class. The introduction of a bromine atom at the 5-position of the pyridazinone ring is expected to modulate the compound's physicochemical properties and biological activity, making it a molecule of interest for further investigation and drug design.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-6-phenyl-3(2H)-pyridazinone | N/A |
| CAS Number | 90766-97-5 | [1][2] |
| Molecular Formula | C₁₀H₇BrN₂O | [1] |
| Molecular Weight | 251.08 g/mol | [1] |
| Appearance | Light brown powder | [1] |
| Melting Point | 234-237 °C | N/A |
Synthesis and Experimental Protocols
Representative Synthesis of 6-phenylpyridazin-3(2H)-one (Precursor)
A common precursor for halogenated derivatives is 6-phenylpyridazin-3(2H)-one. Its synthesis is typically achieved through the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate.
-
Reaction:
-
4-oxo-4-phenylbutanoic acid (1 equivalent) is refluxed with hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
The reaction mixture is heated for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the product precipitates and can be collected by filtration, washed with a cold solvent, and dried.
-
Proposed Synthesis of this compound
The bromination of the 6-phenylpyridazin-3(2H)-one precursor is expected to occur at the 5-position.
-
Reaction:
-
6-phenylpyridazin-3(2H)-one (1 equivalent) is dissolved in a suitable solvent, such as glacial acetic acid.
-
A solution of bromine (1.1 equivalents) in the same solvent is added dropwise at room temperature.
-
The reaction mixture is stirred for a specified time until the reaction is complete.
-
The product is isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting precipitate. The crude product can be purified by recrystallization.
-
References
Spectroscopic and Synthetic Overview of 5-Bromo-6-phenylpyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data and a general synthetic approach for 5-Bromo-6-phenylpyridazin-3(2H)-one. Due to the limited availability of specific experimental data in the public domain, this document outlines a generalized experimental protocol based on the synthesis of similar pyridazinone derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel compounds incorporating the pyridazinone scaffold.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | m | - | Phenyl-H (ortho) |
| ~7.4-7.6 | m | - | Phenyl-H (meta, para) |
| ~7.2-7.3 | s | - | Pyridazinone-H |
| ~12.0-13.0 | br s | - | NH |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C=O |
| ~145-150 | C6 |
| ~130-135 | Phenyl-C (ipso) |
| ~128-130 | Phenyl-C (ortho, meta, para) |
| ~120-125 | C4 |
| ~110-115 | C5-Br |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Values |
| IR (cm⁻¹) | ~3200-3000 (N-H stretching), ~1680-1650 (C=O stretching, amide), ~1600-1450 (C=C and C=N stretching), ~700-600 (C-Br stretching) |
| MS (m/z) | Expected [M]+• at ~250 and ~252 (due to Br isotopes), with fragmentation patterns corresponding to the loss of CO, N₂, and Br. |
Note: These are expected values and require experimental verification.
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available. However, a general synthetic route can be proposed based on established methods for the synthesis of similar 6-phenylpyridazin-3(2H)-one derivatives. The most common approach involves the condensation of a γ-ketoacid with hydrazine.
General Synthesis of 6-substituted-pyridazin-3(2H)-ones:
A common precursor for 6-phenylpyridazin-3(2H)-one is 3-benzoylpropionic acid. To introduce the bromo substituent at the 5-position, a subsequent bromination step would be necessary.
Step 1: Synthesis of 6-Phenylpyridazin-3(2H)-one
-
Reaction Setup: To a solution of 3-benzoylpropionic acid in a suitable solvent (e.g., ethanol, acetic acid), an equimolar amount of hydrazine hydrate is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent to yield 6-phenylpyridazin-3(2H)-one.
Step 2: Bromination of 6-Phenylpyridazin-3(2H)-one
-
Reaction Setup: 6-Phenylpyridazin-3(2H)-one is dissolved in a suitable solvent, such as acetic acid or chloroform.
-
Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, is added portion-wise to the solution at a controlled temperature.
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: The reaction mixture is then poured into water, and the precipitated product is collected by filtration. The crude product is washed with water and then purified by recrystallization or column chromatography to afford this compound.
Spectroscopic Characterization Workflow:
The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Bromo-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-6-phenylpyridazin-3(2H)-one. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally related compounds and established NMR spectroscopic principles. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the structural characterization of this and similar pyridazinone derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are derived from known NMR data of 6-phenylpyridazin-3(2H)-one and the expected electronic effects of the bromine substituent on the pyridazinone ring. The data is presented for a standard deuterated solvent such as DMSO-d₆.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 1H | N-H (2) |
| ~8.10 | Singlet | 1H | H-4 |
| ~7.85 | Multiplet | 2H | Phenyl H-2', H-6' |
| ~7.50 | Multiplet | 3H | Phenyl H-3', H-4', H-5' |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (3) |
| ~150 | C-6 |
| ~135 | Phenyl C-1' |
| ~131 | C-4 |
| ~130 | Phenyl C-4' |
| ~129 | Phenyl C-2', C-6' |
| ~128 | Phenyl C-3', C-5' |
| ~115 | C-5 |
Experimental Protocol for NMR Analysis
The following is a generalized, detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar organic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer and Parameters:
-
The spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
For ¹H NMR:
-
Set the spectral width to approximately 16 ppm.
-
The acquisition time should be around 3-4 seconds.
-
A relaxation delay of 1-2 seconds is recommended.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
The acquisition time should be around 1-2 seconds.
-
A relaxation delay of 2-5 seconds is advisable, particularly for quaternary carbons.
-
A significantly higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the protons.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the general workflow for the characterization of a chemical compound using NMR spectroscopy.
Caption: General workflow for NMR analysis.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a standardized protocol for its experimental analysis. Researchers can utilize this information to aid in the synthesis, purification, and structural confirmation of this and related pyridazinone compounds, thereby accelerating the drug discovery and development process.
Mass Spectrometry of 5-Bromo-6-phenylpyridazin-3(2H)-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometric analysis of 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectral data for this specific compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from analogous structures. It also includes comprehensive experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, along with a logical workflow for analysis.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to be characterized by a distinct isotopic pattern due to the presence of the bromine atom. Bromine has two major isotopes, 79Br and 81Br, which are in approximately a 1:1 ratio of natural abundance. This results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity, separated by two mass-to-charge units (m/z).
The predicted quantitative data for the major fragments under Electron Ionization (EI) is summarized in the table below. The fragmentation is anticipated to proceed through several key pathways, including the loss of the bromine atom, cleavage of the pyridazinone ring, and fragmentation of the phenyl substituent.
| Predicted Fragment Ion | Structure | Predicted m/z | Predicted Relative Abundance (%) |
| [M]+ (79Br) | C10H779BrN2O+ | 266 | 98 |
| [M+2]+ (81Br) | C10H781BrN2O+ | 268 | 100 |
| [M-Br]+ | C10H7N2O+ | 187 | 60 |
| [M-CO]+ | C9H7BrN2+ | 238/240 | 15 |
| [C6H5]+ | C6H5+ | 77 | 45 |
| [C4H2N2O]+ | C4H2N2O+ | 94 | 25 |
| [Br]+ | Br+ | 79/81 | 10 |
Predicted Fragmentation Pathway
The proposed fragmentation of this compound under mass spectrometry is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions to produce smaller, charged fragments that are detected by the mass spectrometer.
physical and chemical properties of 5-Bromo-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical, chemical, and potential pharmacological properties of 5-Bromo-6-phenylpyridazin-3(2H)-one. The pyridazinone core is a recognized pharmacophore with a broad spectrum of biological activities, including cardiovascular and anticancer effects. This document summarizes the available data for the title compound and related analogues, offering insights into its synthesis, characterization, and potential therapeutic applications. Due to the limited publicly available experimental data for this compound, information from closely related compounds, particularly 6-phenylpyridazin-3(2H)-one, is included to provide a comprehensive profile.
Core Physical and Chemical Properties
This compound is a halogenated derivative of the 6-phenylpyridazin-3(2H)-one scaffold. The introduction of a bromine atom at the 5-position is expected to modulate its physicochemical and biological properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90766-97-5 | Commercial Suppliers |
| Molecular Formula | C₁₀H₇BrN₂O | [1] |
| Molecular Weight | 251.08 g/mol | [1] |
| Appearance | Light brown powder | Commercial Suppliers |
| Melting Point | 234-237 °C | Commercial Suppliers |
| LogP (calculated) | 2.19940 | Commercial Suppliers |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| SMILES | c1ccc(cc1)c2c(cc(=O)[nH]n2)Br | [1] |
| InChI | InChI=1S/C10H7BrN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14) | [1] |
| InChIKey | YMKYEOKAMFRYQC-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on the synthesis of the parent compound, 6-phenylpyridazin-3(2H)-one, followed by bromination.
Proposed Synthesis Protocol
Step 1: Synthesis of 6-phenylpyridazin-3(2H)-one [2]
This synthesis involves the condensation of 3-benzoylpropionic acid with hydrazine hydrate.
-
Materials: 3-benzoylpropionic acid, hydrazine hydrate, ethanol.
-
Procedure:
-
A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 6 hours.
-
The reaction mixture is then cooled to room temperature, and the resulting solid precipitate is collected by filtration.
-
The solid is washed with water and dried to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
The intermediate is dissolved in acetic acid, and a solution of bromine in acetic acid is added dropwise at 80°C.
-
The mixture is stirred for a short period, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to afford 6-phenylpyridazin-3(2H)-one.
-
Step 2: Bromination of 6-phenylpyridazin-3(2H)-one
The bromination of the pyridazinone ring can be achieved using a suitable brominating agent.
-
Materials: 6-phenylpyridazin-3(2H)-one, Bromine, Acetic Acid.
-
Procedure:
-
Dissolve 6-phenylpyridazin-3(2H)-one in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture with stirring.
-
The reaction is typically carried out at an elevated temperature to facilitate the electrophilic substitution.
-
After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield this compound.
-
Caption: Proposed two-step synthesis of this compound.
Spectral Data
Detailed, publicly available spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the searched literature. Commercial suppliers may provide this data upon request.[3] For reference, the characteristic spectral features of the parent compound, 6-phenylpyridazin-3(2H)-one, and related chloro-derivatives are discussed.
-
¹H NMR: The spectrum of 6-phenylpyridazin-3(2H)-one would show signals for the phenyl protons and the pyridazinone ring protons. Upon bromination at the 5-position, the signal corresponding to the proton at this position would be absent.
-
¹³C NMR: The carbon spectrum would show characteristic peaks for the carbonyl group, the phenyl ring carbons, and the pyridazinone ring carbons. The introduction of bromine would cause a downfield shift for the carbon atom at the 5-position.
-
IR Spectroscopy: The IR spectrum is expected to show a characteristic C=O stretching vibration for the pyridazinone ring, typically in the range of 1650-1680 cm⁻¹. N-H stretching vibrations would also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (251.08 g/mol ) and a characteristic isotopic pattern due to the presence of the bromine atom.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the pyridazin-3(2H)-one scaffold is a well-established pharmacophore with a wide range of biological activities.[4] Derivatives of 6-phenylpyridazin-3(2H)-one have been extensively studied for their potential as therapeutic agents.
Vasodilator Activity
Many 6-phenylpyridazin-3(2H)-one derivatives have demonstrated potent vasodilator activity, making them promising candidates for the treatment of hypertension and other cardiovascular diseases.[4][5] The mechanism of action for some of these compounds involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.
Caption: Potential mechanism of vasodilator action for pyridazinone derivatives.
Anti-inflammatory Activity
The pyridazinone nucleus is recognized as a key structure in the development of anti-inflammatory agents with potentially reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Caption: Simplified pathway of inflammation and COX enzyme inhibition.
Anticancer Activity
Various derivatives of the pyridazin-3(2H)-one scaffold have been investigated for their anticancer properties.[4][7][8][9][10] These compounds have been shown to target different mechanisms involved in cancer cell proliferation and survival, including the inhibition of various kinases.
Conclusion
This compound is a promising, yet understudied, derivative of the pharmacologically significant 6-phenylpyridazin-3(2H)-one scaffold. While specific experimental data is limited, the known biological activities of related compounds suggest its potential as a lead compound for the development of novel therapeutics, particularly in the areas of cardiovascular and inflammatory diseases, as well as oncology. Further research is warranted to fully elucidate its synthesis, physicochemical properties, and pharmacological profile. This guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. chemcd.com [chemcd.com]
- 2. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents | MDPI [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Phenyl-5-propylpyridazin-3(2H)-one|Research Chemical [benchchem.com]
- 9. scholarena.com [scholarena.com]
- 10. ricerca.unich.it [ricerca.unich.it]
An In-Depth Technical Guide to 5-Bromo-6-phenylpyridazin-3(2H)-one (CAS 90766-97-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, detailed technical information regarding the synthesis, specific biological activities, quantitative pharmacological data, and mechanisms of action for 5-Bromo-6-phenylpyridazin-3(2H)-one (CAS 90766-97-5) is exceptionally limited in the public domain. This guide summarizes the available information on the broader class of 6-phenylpyridazin-3(2H)-one derivatives to provide a contextual understanding.
Core Compound Information
This compound is a halogenated derivative of the pyridazinone heterocyclic scaffold. The pyridazinone core is of significant interest in medicinal chemistry due to its versatile biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90766-97-5 | Chemical Supplier Databases |
| Molecular Formula | C₁₀H₇BrN₂O | Chemical Supplier Databases |
| Molecular Weight | 251.08 g/mol | Chemical Supplier Databases |
| Appearance | Reported as a solid | Chemical Supplier Databases |
Synthesis of the Pyridazinone Scaffold
A plausible synthetic approach for this compound could involve the bromination of a suitable precursor.
An In-depth Technical Guide on the Solubility of Phenylpyridazinone Derivatives
Disclaimer: This technical guide provides a comprehensive overview of the solubility of 6-phenylpyridazin-3(2H)-one (PPD) , a close structural analog of 5-Bromo-6-phenylpyridazin-3(2H)-one. Due to the limited availability of specific solubility data for this compound in the public domain, the data and methodologies presented herein for PPD are intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with this class of compounds. The structural similarity suggests that the solubility behavior will be comparable, though not identical.
Introduction
Pyridazinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery and development.[1][2] Understanding the solubility of these compounds is a critical parameter in preclinical development, influencing bioavailability, formulation, and overall therapeutic efficacy. This guide focuses on the solubility of 6-phenylpyridazin-3(2H)-one (PPD), providing quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of 6-phenylpyridazin-3(2H)-one has been experimentally determined in various solvents and binary solvent systems across a range of temperatures. The data, presented in mole fraction (xe), is summarized in the tables below.
Table 1: Mole Fraction Solubility (xe) of 6-phenylpyridazin-3(2H)-one (PPD) in Neat Solvents at Different Temperatures (T)
| Solvent | T = 298.2 K | T = 303.2 K | T = 308.2 K | T = 313.2 K | T = 318.2 K |
| Water | 5.82 x 10⁻⁶ | - | - | - | - |
| Dimethyl Sulfoxide (DMSO) | 4.03 x 10⁻¹ | - | - | - | 4.67 x 10⁻¹ |
Note: Dashes indicate data not available in the provided search results.
Table 2: Mole Fraction Solubility (xe) of 6-phenylpyridazin-3(2H)-one (PPD) in Binary DMSO + Water Systems at T = 298.2 K to 318.2 K
A comprehensive dataset for the solubility of PPD in various mass fractions of DMSO in water at different temperatures is available in the cited literature.[3][4][5] For the purpose of this guide, it is noted that the solubility of PPD increases with both increasing temperature and increasing mass fraction of DMSO in water.
The highest solubility was observed in neat DMSO, while the lowest was in neat water.[3][4][5] This suggests that DMSO has a significant potential for enhancing the solubility of PPD.[3][4][5] Thermodynamic analysis indicates that the dissolution of PPD in DMSO and water mixtures is an endothermic and entropy-driven process.[3][4]
Experimental Protocols
The following experimental methodologies have been employed to determine the solubility of 6-phenylpyridazin-3(2H)-one.
1. Isothermal Shake-Flask Method
This is a standard and reliable method for determining equilibrium solubility.
-
Apparatus:
-
Thermostatically controlled water bath shaker
-
Analytical balance
-
Filtration unit (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
-
-
Procedure:
-
An excess amount of the solid compound (PPD) is added to a known volume of the solvent in a sealed container (e.g., a glass vial).
-
The containers are placed in a thermostatically controlled shaker and agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be predetermined through preliminary experiments.
-
Once equilibrium is achieved, the samples are allowed to settle.
-
An aliquot of the supernatant is withdrawn and immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid particles.
-
The concentration of the dissolved solute in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The mole fraction solubility is then calculated from the determined concentration.
-
2. Characterization of Solid Phases
To ensure that the solid in equilibrium with the solution is the original form of the compound and has not undergone any transformations (e.g., polymorphism, solvation), the solid phases before and after the solubility experiments are characterized.
-
Techniques:
-
Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion and to detect any polymorphic transitions.
-
Powder X-Ray Diffraction (PXRD): To analyze the crystal structure of the solid material.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of a pyridazinone derivative.
Caption: Experimental workflow for solubility determination.
Signaling Pathways and Logical Relationships
While specific signaling pathways for this compound are not detailed in the provided search results, pyridazinone derivatives are known to exhibit a variety of biological activities, including cardiovascular effects.[1] For instance, some derivatives have been investigated as vasodilators.[1] The logical relationship in the context of drug development follows a hierarchical progression from fundamental physicochemical properties, such as solubility, to formulation, in vitro and in vivo studies, and ultimately to clinical trials.
The diagram below illustrates this logical progression in drug development.
Caption: Logical flow in drug development.
Conclusion
This technical guide has provided a detailed overview of the solubility of 6-phenylpyridazin-3(2H)-one, a close analog of this compound. The presented quantitative data, experimental protocols, and workflow diagrams offer a solid foundation for researchers and scientists engaged in the development of drugs based on the pyridazinone scaffold. The significant impact of solvent choice and temperature on solubility underscores the importance of thorough physicochemical characterization in the early stages of drug development.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability of 5-Bromo-6-phenylpyridazin-3(2H)-one
Disclaimer: Specific stability data for 5-Bromo-6-phenylpyridazin-3(2H)-one is not publicly available. This document provides a comprehensive framework for assessing the stability of this molecule based on established principles of pharmaceutical stability testing for novel chemical entities. The experimental protocols, data, and degradation pathways described herein are illustrative and intended to guide researchers in designing and executing stability studies.
This technical guide offers a detailed overview of the potential stability profile of this compound, a heterocyclic compound of interest in drug discovery and development. The stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its quality, safety, and efficacy. Understanding the degradation pathways and kinetics is paramount for the development of a stable dosage form and for defining appropriate storage conditions. This guide outlines a systematic approach to evaluating the intrinsic stability of this compound through forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties (Hypothetical)
A summary of the expected, yet to be experimentally determined, physicochemical properties of this compound is presented below.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₇BrN₂O |
| Molecular Weight | 251.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C |
| pKa | ~9.5 (lactam proton) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF |
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying the likely degradation products of a drug substance, which in turn helps in establishing its degradation pathways and intrinsic stability. These studies are also instrumental in developing and validating stability-indicating analytical methods. The following sections detail the proposed experimental protocols for the forced degradation of this compound under various stress conditions.
2.1.1. Preparation of Stock Solution
A stock solution of this compound (1 mg/mL) is prepared by dissolving the accurately weighed compound in a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v). This stock solution is used for all subsequent stress studies.
2.1.2. Hydrolytic Degradation
-
Acidic Hydrolysis: 1 mL of the stock solution is mixed with 9 mL of 0.1 N HCl. The mixture is heated at 80°C for 24 hours. Samples are withdrawn at predetermined time intervals (e.g., 2, 6, 12, and 24 hours), neutralized with an equivalent amount of 0.1 N NaOH, and diluted to a final concentration of 100 µg/mL with the mobile phase prior to HPLC analysis.
-
Basic Hydrolysis: 1 mL of the stock solution is mixed with 9 mL of 0.1 N NaOH. The mixture is kept at room temperature for 8 hours. Samples are withdrawn, neutralized with 0.1 N HCl, and diluted for analysis.
-
Neutral Hydrolysis: 1 mL of the stock solution is mixed with 9 mL of purified water and heated at 80°C for 48 hours. Samples are withdrawn and diluted for analysis.
2.1.3. Oxidative Degradation
1 mL of the stock solution is mixed with 9 mL of 3% hydrogen peroxide (H₂O₂). The solution is kept at room temperature for 24 hours, protected from light. Samples are withdrawn and diluted for HPLC analysis.
2.1.4. Photolytic Degradation
A solution of this compound (100 µg/mL) is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is kept in the dark under the same temperature conditions. Both samples are then analyzed by HPLC.
2.1.5. Thermal Degradation
A solid sample of this compound is placed in a thermostatically controlled oven at 105°C for 72 hours. A portion of the stressed solid is then dissolved in the mobile phase to a concentration of 100 µg/mL for HPLC analysis.
The following table summarizes the hypothetical results of the forced degradation studies. The percentage of degradation is determined using a stability-indicating HPLC method.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 80°C | 15.2% | 2 |
| 0.1 N NaOH | 8 hours | Room Temp. | 25.8% | 3 |
| Purified Water | 48 hours | 80°C | 5.1% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp. | 18.5% | 2 |
| Photolytic | - | - | 8.3% | 1 |
| Thermal (Solid) | 72 hours | 105°C | 3.7% | 1 |
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated. The pyridazinone ring is susceptible to hydrolysis, particularly under basic conditions, which could lead to ring opening. The bromine substituent may be susceptible to nucleophilic displacement, and the phenyl ring could undergo oxidation.
Diagram of a Hypothetical Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be able to separate the parent compound from all potential degradation products and process-related impurities.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
The proposed HPLC method would require validation according to ICH Q2(R1) guidelines, including evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from the degradation product peaks generated during the forced degradation studies.
Diagram of a Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway where the compound acts as a GPCR antagonist.
Logical Relationship of Stress Conditions and Potential Degradation
Caption: Logical links between stress conditions and potential degradation pathways.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for the stability assessment of this compound. The molecule is anticipated to be most susceptible to degradation under basic and oxidative conditions. The pyridazinone core is a key structural feature to monitor for hydrolytic cleavage. Based on the hypothetical data, the compound demonstrates reasonable stability under neutral, photolytic, and thermal stress.
For drug development professionals, it is recommended to:
-
Perform comprehensive forced degradation studies as outlined to identify and characterize all significant degradation products.
-
Develop and validate a robust, stability-indicating HPLC method for the accurate quantification of the API and its impurities.
-
Conduct long-term and accelerated stability studies on the drug substance and the formulated drug product in the proposed container closure system to establish an appropriate retest period and shelf life.
The information generated from these studies will be essential for regulatory submissions and for ensuring the development of a safe, effective, and stable pharmaceutical product.
An In-depth Technical Guide to the Purification of 5-Bromo-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purification methodologies for 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The purification of this intermediate is critical to ensure the integrity and purity of downstream products. This document outlines established purification techniques, including recrystallization and column chromatography, based on methodologies reported for analogous pyridazinone derivatives.
Introduction
This compound is a substituted pyridazinone, a class of compounds known for a wide range of biological activities. The presence of the bromine atom and the phenyl group on the pyridazinone core makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Achieving high purity of this compound is paramount for its use in further synthetic steps and for accurate biological evaluation. This guide details the common methods for its purification.
Purification Methodologies
The two primary methods for the purification of this compound and related compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present in the crude material.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The principle lies in the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but show high solubility at its boiling point.
Experimental Protocol for Recrystallization:
-
Solvent Selection: Based on the solubility of analogous compounds, suitable solvents for the recrystallization of this compound include ethanol, methanol, and dioxane.[1] A solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The solubility of the closely related 6-phenylpyridazin-3(2H)-one has been reported in various solvents, which can guide the selection process. This compound is sparingly soluble in methanol and ethanol, and soluble in ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of the crystals.
-
Isolation and Washing: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Table 1: Potential Recrystallization Solvents for Pyridazinone Derivatives
| Solvent/Solvent System | Rationale |
| Ethanol | Commonly used for pyridazinone derivatives.[2] |
| Methanol | Used for the crystallization of similar pyridazinone compounds.[1] |
| Dioxane | Effective for recrystallizing related pyridazinone structures.[1] |
| Ethanol/Water | The addition of water as an anti-solvent can improve crystal yield. |
| Ethyl Acetate/Hexane | A good option when the compound is highly soluble in ethyl acetate alone. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For pyridazinone derivatives, silica gel is a commonly used stationary phase.
Experimental Protocol for Column Chromatography:
-
Stationary Phase and Column Preparation: Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh) in the initial, least polar mobile phase. Pack a glass column with the slurry, ensuring a uniform and bubble-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel to create a dry powder, which is then carefully added to the top of the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a mixture of hexane and ethyl acetate. The optimal solvent system should be determined beforehand using thin-layer chromatography (TLC).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Typical Column Chromatography Parameters for Pyridazinone Derivatives
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Elution Monitoring | Thin-Layer Chromatography (TLC) |
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
Table 3: Analytical Methods for Purity Determination
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the percentage purity of the compound. |
| Melting Point | A sharp and narrow melting point range indicates high purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
Caption: Step-by-step process of purification by recrystallization.
Caption: Step-by-step process of purification by column chromatography.
Conclusion
The purification of this compound is a crucial step in its utilization for research and development. This guide provides detailed protocols for recrystallization and column chromatography based on established methods for similar compounds. The selection of the appropriate purification technique and the optimization of experimental conditions are key to obtaining a high-purity product. Researchers and scientists should validate the purity of the final compound using appropriate analytical methods to ensure the reliability of their subsequent studies.
References
Potential Biological Activities of 5-Bromo-6-phenylpyridazin-3(2H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. This technical guide explores the potential biological activities of a specific derivative, 5-Bromo-6-phenylpyridazin-3(2H)-one. While direct experimental data for this compound is limited in publicly available literature, this document extrapolates its potential activities based on the well-documented biological effects of structurally related 6-phenylpyridazin-3(2H)-one derivatives. The primary activities associated with this class of compounds include anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comprehensive overview of these potential activities, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Potential Anticancer Activity
Pyridazinone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. The proposed anticancer potential of this compound is based on the significant activity of its structural analogs, which have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation.
One of the key mechanisms of action for some pyridazinone derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply. Furthermore, some derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1]
Quantitative Anticancer Activity Data for Structurally Related Pyridazinone Derivatives
The following table summarizes the in vitro anticancer activity of various 6-phenylpyridazin-3(2H)-one derivatives against a range of human cancer cell lines. The data is presented as GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%.
| Compound ID | Modification on Phenyl Ring | Cancer Cell Line | Activity (µM) | Reference |
| 2h | p-sulfamylphenyl at N2 | SR (Leukemia) | GI50 < 0.1 | [3] |
| 2h | p-sulfamylphenyl at N2 | NCI-H522 (Non-Small Cell Lung) | GI50 < 0.1 | [3] |
| Compound 43 | Quinoline moiety | Panc-1 (Pancreatic Cancer) | IC50 = 2.9 | [4] |
| Compound 43 | Quinoline moiety | Paca-2 (Pancreatic Cancer) | IC50 = 2.2 | [4] |
| Compound 10l | Diarylurea derivative | A549/ATCC (Non-Small Cell Lung) | GI50 = 1.66-100 | [1] |
| Compound 17a | Diarylurea derivative | Various | GI% = 62.21-100.14 | [1] |
| Olaparib | (Marketed Drug) | Ovarian Cancer | IC50 = 0.015 | [4] |
| Talazoparib | (Marketed Drug) | Breast and Prostate Cancer | IC50 = 0.0002 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations: Anticancer Mechanisms
Potential Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the pyridazinone scaffold has been explored for the development of novel anti-inflammatory agents.[5] The anti-inflammatory potential of this compound is suggested by the activity of related compounds that inhibit key inflammatory mediators.
A primary mechanism for the anti-inflammatory action of many pyridazinone derivatives is the inhibition of cyclooxygenase-2 (COX-2).[6][7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, some pyridazinone derivatives have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][8][9]
Quantitative Anti-inflammatory Activity Data for Structurally Related Pyridazinone Derivatives
The following table presents the in vitro anti-inflammatory activity of various pyridazinone derivatives, focusing on their COX-2 inhibitory activity and their effects on cytokine production.
| Compound ID | Assay | Target | Activity (µM) | Reference |
| Compound 5a | COX Inhibition | COX-2 | IC50 = 0.77 | [6] |
| Compound 5f | COX Inhibition | COX-2 | IC50 = 1.89 | [6] |
| Celecoxib | COX Inhibition | COX-2 | IC50 = 0.35 | [6] |
| Compound 4ba | PDE4B Inhibition | PDE4B | IC50 = 0.251 | [8] |
| Compound 5a | Cytokine Release | TNF-α reduction | 87% at test conc. | [6] |
| Compound 5a | Cytokine Release | IL-6 reduction | 76% at test conc. | [6] |
Experimental Protocol: COX-2 Inhibition Assay
The ability of a compound to inhibit COX-2 can be determined using a variety of commercially available assay kits or by established laboratory protocols.
Methodology:
-
Enzyme Preparation: Recombinant human COX-2 enzyme is used.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) or a known COX-2 inhibitor (e.g., celecoxib) in a reaction buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizations: Anti-inflammatory Mechanisms
Potential Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Pyridazinone derivatives have demonstrated promising activity against a range of bacteria and fungi, suggesting that this compound may also possess such properties.
Studies on various pyridazinone derivatives have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.[1][3][10] The exact mechanism of antimicrobial action is not always fully elucidated but may involve the disruption of essential cellular processes in the microorganisms.
Quantitative Antimicrobial Activity Data for Structurally Related Pyridazinone Derivatives
The following table summarizes the in vitro antimicrobial activity of various pyridazinone derivatives, presented as Minimum Inhibitory Concentration (MIC) values, which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microorganism | Activity (µM or µg/mL) | Reference |
| Compound 7 | S. aureus (MRSA) | MIC = 7.8 µM | [3] |
| Compound 13 | A. baumannii | MIC = 3.74 µM | [3] |
| Compound 13 | P. aeruginosa | MIC = 7.48 µM | [3] |
| Compound 3 | S. aureus (MRSA) | MIC = 4.52 µM | [3] |
| Compound 10h | S. aureus | MIC = 16 µg/mL | [1] |
| Compound 8g | C. albicans | MIC = 16 µg/mL | [1] |
| Derivative IIIa | S. pyogenes | Zone of Inhibition (mm) | [10] |
| Derivative IIIa | E. coli | Zone of Inhibition (mm) | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Controls: Positive (no compound) and negative (no inoculum) controls are included to ensure the validity of the assay.
Visualization: Antimicrobial Testing Workflow
Disclaimer: This technical guide is intended for informational purposes for research and development professionals. The potential biological activities of this compound are extrapolated from data on structurally similar compounds. Further experimental validation is required to confirm these activities for the specific compound. The experimental protocols provided are generalized and may require optimization for specific applications.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 10. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
5-Bromo-6-phenylpyridazin-3(2H)-one: A Technical Review of a Potential Bioactive Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-6-phenylpyridazin-3(2H)-one, a heterocyclic compound belonging to the pyridazinone class. While specific research on this particular molecule is limited, this document extrapolates from closely related analogs and the broader pyridazinone literature to detail its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and its potential biological significance. The pyridazinone core is a well-established pharmacophore, exhibiting a wide range of biological activities, suggesting that this compound holds promise as a scaffold for the development of novel therapeutic agents. This review aims to serve as a foundational resource to stimulate further investigation into this compound.
Introduction
Pyridazin-3(2H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The inherent structural features of the pyridazinone ring allow for diverse substitutions, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, analgesic, and antifungal properties. The presence of a halogen atom, such as bromine, at the 5-position of the pyridazinone ring can significantly influence the molecule's electronic properties and its interactions with biological targets, potentially enhancing its therapeutic efficacy. This review focuses on the 5-bromo-6-phenyl derivative, a compound with potential for further exploration in drug discovery programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and theoretical predictions.
| Property | Value | Source |
| CAS Number | 90766-97-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₇BrN₂O | Chemical Supplier Catalogs |
| Molecular Weight | 251.08 g/mol | Chemical Supplier Catalogs |
| Appearance | Light brown powder | CymitQuimica[1] |
| Purity | Typically >95% | Chemical Supplier Catalogs |
| Synonyms | 5-Bromo-2,3-dihydro-3-oxo-6-phenylpyridazine, 5-Bromo-2,3-dihydro-3-oxo-6-phenyl-1,2-diazine | CymitQuimica[1] |
Table 1: Physicochemical Properties of this compound
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed two-step synthesis is outlined below. The initial step involves the formation of a furanone intermediate, which is then converted to the desired pyridazinone.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of the 5-chloro analog and is expected to yield the target compound.
Step 1: Synthesis of 3,4-Dibromo-5-phenylfuran-2(5H)-one
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in dry benzene (used as both reactant and solvent) at 0-5 °C, add mucobromic acid (1.0 equivalent) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture carefully onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with benzene or a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,4-Dibromo-5-phenylfuran-2(5H)-one.
Step 2: Synthesis of this compound
-
Dissolve the 3,4-Dibromo-5-phenylfuran-2(5H)-one (1.0 equivalent) from the previous step in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the pyridazinone scaffold is known to interact with various biological targets. Based on the activities of related compounds, this molecule could potentially exhibit the following pharmacological effects:
-
Anti-inflammatory Activity: Many pyridazinone derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] The phenyl substituent at the 6-position is a common feature in many COX inhibitors.
-
Anticancer Activity: The pyridazinone core is present in several compounds that exhibit cytotoxic effects against various cancer cell lines. The mechanism of action can vary, including the inhibition of kinases or tubulin polymerization.[3]
-
Antifungal Activity: Halogenated pyridazinone derivatives have shown promising antifungal activity against various phytopathogenic fungi.[4]
The potential involvement of this compound in a hypothetical anti-inflammatory signaling pathway is depicted below.
Experimental Workflow for Biological Evaluation
To elucidate the biological activity of this compound, a systematic experimental workflow is proposed.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the pharmacologically significant pyridazinone family. Based on the established chemistry and biology of its analogs, this compound is a promising candidate for further investigation. Future research should focus on:
-
Confirmation of the Proposed Synthetic Route: The synthesis and full characterization (NMR, MS, X-ray crystallography) of this compound are paramount.
-
Broad Biological Screening: The compound should be screened against a diverse panel of biological targets, including kinases, inflammatory enzymes, and various cancer cell lines, to identify its primary pharmacological activity.
-
Structure-Activity Relationship (SAR) Studies: Should promising activity be identified, the synthesis and evaluation of analogs with modifications at the phenyl ring and the N2 position of the pyridazinone core would be a logical next step to optimize potency and selectivity.
This technical guide provides a solid foundation for initiating research into this compound. The information presented, though partly extrapolated, is based on well-established principles of medicinal chemistry and is intended to catalyze the exploration of this promising scaffold.
References
- 1. 50636-57-2|6-(4-Bromophenyl)pyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 2. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Biological Evaluation of 5-Bromo-6-phenylpyridazin-3(2H)-one and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the biological activities of 5-Bromo-6-phenylpyridazin-3(2H)-one and its structural analogs. Due to the limited availability of specific experimental data for this compound, this document leverages published data from closely related 6-phenylpyridazin-3(2H)-one derivatives to illustrate the potential biological activities and the protocols for their assessment. The provided protocols are detailed to enable replication and adaptation for specific research needs.
Anticancer Activity Evaluation
The pyridazinone scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of 6-phenylpyridazin-3(2H)-one have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.
In Vitro Cytotoxicity Data (Representative Analogs)
The following table summarizes the in vitro anticancer activity of various 6-arylpyridazin-3(2H)-one derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative 1 | Leukemia (SR) | < 0.1 | Doxorubicin | Not Reported |
| Non-Small Cell Lung (NCI-H522) | < 0.1 | Doxorubicin | Not Reported | |
| Breast (MCF7) | < 1.0 | Doxorubicin | Not Reported | |
| Derivative 2 | Leukemia (HL-60 (TB)) | < 2 | Doxorubicin | Not Reported |
| Breast (BT-549) | < 2 | Doxorubicin | Not Reported | |
| Derivative 3 | MCF-7 | 3.12 | Doxorubicin | Not Reported |
| MDA-MB-468 | 4.9 | Doxorubicin | Not Reported | |
| Derivative 4 | MCF-7 | 1-10 | 5-Fluorouracil, Etoposide | Not Reported |
| SK-MEL-28 | 1-10 | 5-Fluorouracil, Etoposide | Not Reported |
Note: The specific structures of the derivative compounds are detailed in the cited literature. This data is intended to be representative of the potential activity of the 6-phenylpyridazin-3(2H)-one scaffold.
Experimental Protocols for Anticancer Activity
This protocol outlines the determination of cell viability through the colorimetric MTT assay, which measures the metabolic activity of cells.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the surface of apoptotic cells, and propidium iodide (PI) to identify necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells, wash with PBS, and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol is for the detection of changes in the expression of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4) following treatment with the compound.
Protocol:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Anti-inflammatory Activity Evaluation
Pyridazinone derivatives have also been reported to possess significant anti-inflammatory properties.[1][2] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.
In Vivo Anti-inflammatory Activity Data (Representative Analogs)
The following table presents data from the carrageenan-induced paw edema model in rats, a standard in vivo assay for acute inflammation.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Derivative 5a | 50 | Comparable to Indomethacin | Indomethacin | 10 | Significant Inhibition |
| Derivative 5f | 50 | Comparable to Celecoxib | Celecoxib | 10 | Significant Inhibition |
Note: The specific structures of the derivative compounds are detailed in the cited literature. This data is intended to be representative of the potential activity of the 6-phenylpyridazin-3(2H)-one scaffold.
Experimental Protocols for Anti-inflammatory Activity
This in vivo protocol is used to assess the acute anti-inflammatory activity of a compound.
Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol:
-
Animal Groups: Divide rats into groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at 1, 2, 3, 4, and 5 hours thereafter.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages stimulated with LPS.
Protocol:
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in 24-well plates.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Signaling Pathway Analysis
The biological effects of 6-phenylpyridazin-3(2H)-one derivatives are often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.
Potential Signaling Pathways
NF-κB Signaling Pathway The NF-κB pathway is a central regulator of inflammation and is also implicated in cancer cell survival and proliferation. Some pyridazinone derivatives have been shown to inhibit NF-κB activation.[2][3]
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Some pyridazine derivatives have been shown to inhibit components of the MAPK pathway, such as p38 MAPK.[4][5]
Caption: Simplified MAPK/ERK signaling pathway with a potential point of inhibition.
VEGFR-2 Signaling Pathway Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anticancer strategy. Several heterocyclic compounds, including those with structures related to pyridazinones, have been investigated as VEGFR-2 inhibitors.[6][7][8][9][10]
Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition.
These application notes and protocols provide a framework for the systematic biological evaluation of this compound and its analogs as potential anticancer and anti-inflammatory agents. The provided data from related compounds suggest that this chemical scaffold holds promise for further investigation and development.
References
- 1. Synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones as potential anti-inflammatory and analgesic agents with cardioprotective and ulcerogenic sparing effects | Semantic Scholar [semanticscholar.org]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | N-Substituted Pyrido-1,4-Oxazin-3-Ones Induce Apoptosis of Hepatocellular Carcinoma Cells by Targeting NF-κB Signaling Pathway [frontiersin.org]
- 4. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]
- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: In Vitro Screening of 5-Bromo-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro screening protocols for evaluating the biological activity of 5-Bromo-6-phenylpyridazin-3(2H)-one, a member of the promising pyridazinone class of compounds. Pyridazinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, cardiovascular, and anti-inflammatory properties.[1][2] This document outlines detailed methodologies for assessing the cytotoxic, anti-proliferative, and potential mechanistic activities of this compound.
Biological Context and Potential Applications
The pyridazin-3(2H)-one scaffold is a versatile pharmacophore found in numerous biologically active molecules.[1] Derivatives of this core structure have been reported to exhibit a range of activities, making them attractive candidates for drug discovery programs. Potential therapeutic applications for compounds like this compound include:
-
Oncology: Many pyridazinone derivatives have demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including breast, lung, colon, and leukemia.[2][3][4] Their mechanisms of action can involve the inhibition of key cellular targets such as PARP, tubulin, and various kinases like BTK and VEGFR-2.[1][5]
-
Cardiovascular Diseases: Certain pyridazinones act as vasodilators and antiplatelet agents, suggesting their potential in treating hypertension and thromboembolic disorders.[1][6]
-
Inflammation: Inhibition of phosphodiesterases (PDEs), particularly PDE4, by some pyridazinone derivatives points to their potential as anti-inflammatory agents.[2]
Experimental Protocols
The following section details standardized in vitro assays to characterize the biological profile of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver), HCT116 (colon))
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations will be distributed as follows:
-
Annexin V-FITC negative / PI negative: Viable cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Cell Cycle Analysis
This protocol is used to determine the effect of the compound on the progression of the cell cycle.
Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified.
Data Presentation
The quantitative data from the in vitro screening of this compound should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Value |
| A549 | Lung Carcinoma | 48 | Value |
| HepG2 | Hepatocellular Carcinoma | 48 | Value |
| HCT116 | Colon Carcinoma | 48 | Value |
*Values to be determined experimentally.
Table 2: Apoptotic effect of this compound on a selected cancer cell line (e.g., MCF-7) after 24h treatment.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (DMSO) | - | Value | Value | Value | Value |
| Compound | IC₅₀ | Value | Value | Value | Value |
| Compound | 2x IC₅₀ | Value | Value | Value | Value |
*Values to be determined experimentally.
Table 3: Cell cycle distribution in a selected cancer cell line (e.g., MCF-7) after 24h treatment with this compound.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | - | Value | Value | Value |
| Compound | IC₅₀ | Value | Value | Value |
*Values to be determined experimentally.
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated.
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1][2][3] Derivatives of pyridazin-3(2H)-one have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the inhibition of kinases like VEGFR-2, induction of apoptosis, and cell cycle arrest.[1][4] This document provides a comprehensive overview of the methodologies used to assess the anticancer activity of pyridazinone compounds, with a focus on derivatives structurally related to 5-Bromo-6-phenylpyridazin-3(2H)-one. While specific data for this exact compound is not extensively available in the public domain, the following protocols and data presentation formats can be applied to evaluate its potential and that of other novel pyridazinone derivatives.
Data Presentation: In Vitro Anticancer Activity of Pyridazinone Derivatives
The following table summarizes the growth inhibition data for a selection of pyridazinone derivatives against various human cancer cell lines, as reported in the literature. This data provides a benchmark for the potency and selectivity of this class of compounds.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Compound 10l | A549 (Non-Small Cell Lung) | Five-dose screening | 1.66 - 100 | [1][4] |
| Compound 17a | Not Specified | Five-dose screening | 1.66 - 100 | [1][4] |
| Compound 18 | MDA-MB-231 (Breast) | Not Specified | Good activity at 10 µM | [5] |
| Compound 2h | SR (Leukemia) | GI50 | < 0.1 | [6] |
| Compound 2h | NCI-H522 (Non-Small Cell Lung) | GI50 | < 0.1 | [6] |
| Compound 2h | Various Cancer Cell Lines | GI50 | < 1.0 | [6] |
| Compound 4e | MCF-7 (Breast) | IC50 | 1 - 10 | [7] |
| Compound 4f | SK-MEL-28 (Melanoma) | IC50 | 1 - 10 | [7] |
| Compound 5l | A549 (Non-Small Cell Lung) | IC50 | 3.22 ± 0.2 | [8] |
| Compound 5l | HCT-116 (Colon) | IC50 | 2.71 ± 0.16 | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivative (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[9][10]
-
MTT Addition: Add 50 µL of 0.5 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyridazinone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the cell cycle progression.
Protocol:
-
Cell Treatment: Treat cancer cells with the pyridazinone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using cell cycle analysis software. An increase in the population of a specific phase suggests cell cycle arrest. For instance, compound 10l was found to induce G0-G1 phase cell cycle arrest in the A549/ATCC cell line.[1][4]
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for the evaluation of novel pyridazinone derivatives for anticancer activity.
Postulated Signaling Pathway Inhibition by Pyridazinone Derivatives
Caption: A simplified diagram of potential signaling pathways affected by anticancer pyridazinone derivatives.
Conclusion
The pyridazinone scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and data presented here provide a framework for the systematic evaluation of new derivatives. Further investigations into the specific mechanisms of action, such as the modulation of key signaling pathways like VEGFR-2 and PI3K/AKT, will be crucial for the rational design of more potent and selective anticancer drugs based on the pyridazinone core.[5] It is recommended that the evaluation of any new compound, such as this compound, follows a similar systematic approach to thoroughly characterize its anticancer potential.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and anti-tumor evaluation of 1,2,4-triazol-3-one derivatives and pyridazinone derivatives as novel CXCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-inflammatory Assays of 5-Bromo-6-phenylpyridazin-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including notable anti-inflammatory properties.[1][2] The pyridazinone core is considered a "magic moiety" that allows for extensive structural modifications to develop potent and selective therapeutic agents.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, and pyridazinone derivatives have shown promise as COX inhibitors with potentially improved safety profiles, particularly regarding gastrointestinal side effects.[2][3]
This document provides detailed protocols for a panel of standard in vitro and in vivo assays to evaluate the anti-inflammatory potential of 5-Bromo-6-phenylpyridazin-3(2H)-one. The described methodologies will enable researchers to screen and characterize the compound's mechanism of action and efficacy.
In Vitro Anti-inflammatory Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 isoforms, which are key enzymes in the synthesis of pro-inflammatory prostaglandins.[4][5]
Methodology: The COX inhibitor screening assay is a colorimetric method that measures the peroxidase activity of cyclooxygenases. The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored spectrophotometrically.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Use a commercial COX inhibitor screening assay kit and prepare reagents according to the manufacturer's instructions. This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate solution.[6][7]
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.[6]
-
Add 10 µL of various concentrations of the test compound (this compound) to the sample wells.
-
For the positive control, use a known COX inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective).
-
For the vehicle control (100% initial activity), add 10 µL of the solvent used to dissolve the test compound.
-
Incubate the plate for 5 minutes at 25°C.[6]
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Immediately following, add 20 µL of the colorimetric substrate solution.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm or 611 nm) using a microplate reader.[6][8]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting a dose-response curve.
-
Illustrative Data for Pyridazinone Derivatives (COX Inhibition):
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) |
| Pyridazinone Derivative 1 | >100 | 0.77 | >129 |
| Pyridazinone Derivative 2 | >100 | 1.89 | >52 |
| Indomethacin (Reference) | 0.21 | 0.42 | 0.50 |
| Celecoxib (Reference) | 12.96 | 0.35 | 37.03 |
Note: The data presented are illustrative for pyridazinone derivatives and are not specific to this compound. Data is derived from studies on similar compounds.[9]
Diagram: Cyclooxygenase (COX) Signaling Pathway
Caption: Inhibition of the COX-2 pathway by the test compound.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][11]
Methodology: The amount of NO produced by macrophages is determined by measuring the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.[10]
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production, and incubate for 24 hours.[10] A set of wells should remain unstimulated as a negative control.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[10]
-
Incubate at room temperature for 10 minutes in the dark.[13]
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition.
-
-
Cell Viability Assay (e.g., MTT Assay):
-
It is crucial to perform a concurrent cell viability assay to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[10]
-
Illustrative Data for Pyridazinone Derivatives (NO Inhibition):
| Compound | Concentration (µM) | % NO Inhibition | Cell Viability (%) |
| Pyridazinone Derivative 3 | 10 | 35.7 | >95 |
| Pyridazinone Derivative 4 | 10 | 20.0 | >95 |
| L-NAME (Reference) | 100 | 85.2 | >95 |
Note: The data presented are illustrative for pyridazinone derivatives and are not specific to this compound. Data is derived from studies on similar compounds.[9]
Diagram: LPS-Induced Pro-inflammatory Pathway
Caption: Inhibition of LPS-induced inflammatory signaling.
Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification
Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.[14]
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the levels of specific proteins, such as cytokines, in biological samples.[15][16]
Experimental Protocol:
-
Sample Collection:
-
Culture and treat RAW 264.7 cells with the test compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
-
ELISA Procedure (Sandwich ELISA):
-
Use commercial ELISA kits for mouse TNF-α and IL-6 and follow the manufacturer's protocol.[14][15]
-
Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.[17]
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate, then add a biotinylated detection antibody specific for the cytokine and incubate.[16]
-
Wash the plate, then add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[17]
-
Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.[16]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values on the standard curve.
-
Illustrative Data for Pyridazinone Derivatives (Cytokine Inhibition):
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Pyridazinone Derivative 5a | 10 | 87 | 76 |
| Celecoxib (Reference) | 10 | 67 | 81 |
Note: The data presented are illustrative for a pyridazinone derivative and are not specific to this compound. Data is derived from studies on similar compounds.[9]
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.[18][19]
Methodology: This model assesses the ability of a compound to reduce the local edema (swelling) induced by the injection of carrageenan, an inflammatory agent, into the paw of a rat.[20]
Experimental Protocol:
-
Animals:
-
Dosing and Administration:
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound.
-
Administer the test compound and control drugs orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[18][20]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[18]
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each group using the formula: % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100.[21]
-
Illustrative Data for Pyridazinone Derivatives (Paw Edema Inhibition):
| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Pyridazinone Derivative 4a | 10 | 65 |
| Pyridazinone Derivative 8b | 10 | 60 |
| Diclofenac (Reference) | 10 | 58 |
Note: The data presented are illustrative for pyridazinone derivatives and are not specific to this compound. Data is derived from studies on similar compounds.[22]
Diagram: Experimental Workflow for Anti-inflammatory Screening
Caption: General workflow for screening anti-inflammatory compounds.
References
- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academicjournals.org [academicjournals.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jkb.ub.ac.id [jkb.ub.ac.id]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Testing of 5-Bromo-6-phenylpyridazin-3(2H)-one
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial testing of the novel compound 5-Bromo-6-phenylpyridazin-3(2H)-one. While specific data on this particular compound is not extensively available in public literature, the following protocols are based on established methodologies for evaluating the antimicrobial potential of related pyridazinone derivatives.
Introduction
Pyridazinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a bromine atom and a phenyl group to the pyridazinone core in this compound suggests the potential for potent biological activity. Preliminary studies on various pyridazinone derivatives have shown promising results against a range of pathogenic microbes. For instance, certain diarylurea derivatives based on pyridazinone scaffolds have demonstrated potent antibacterial activity against Staphylococcus aureus and significant antifungal activity against Candida albicans.[1][3] Therefore, a systematic evaluation of the antimicrobial properties of this compound is warranted.
These notes outline the standard protocols for determining the antimicrobial efficacy of this compound, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents illustrative data based on the antimicrobial activity of related pyridazinone derivatives to serve as a template for presenting experimental findings.
Table 1: Illustrative Antimicrobial Activity of Pyridazinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |
| Pyridazinone Derivative 10h | Staphylococcus aureus | 16 | Not Reported | [1] |
| Pyridazinone Derivative 8g | Candida albicans | 16 | Not Reported | [1] |
| Pyridazinone Derivative 7 | Escherichia coli | 7.8 (µM) | Not Reported | [4] |
| Pyridazinone Derivative 7 | S. aureus (MRSA) | 7.8 (µM) | Not Reported | [4] |
| Pyridazinone Derivative 13 | Pseudomonas aeruginosa | 7.48 (µM) | Not Reported | [4][5] |
| Pyridazinone Derivative 13 | Acinetobacter baumannii | 3.74 (µM) | Not Reported | [4][5] |
Experimental Protocols
The following are detailed protocols for the antimicrobial susceptibility testing of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal, e.g., Gentamicin, Fluconazole)
-
Negative control (broth only)
-
Resazurin solution (optional, for viability indication)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 10 µL of the diluted inoculum to each well (except the negative control wells).
-
Controls:
-
Positive Control: A row with a standard antimicrobial agent undergoing serial dilution.
-
Negative Control: Wells containing only broth to check for sterility.
-
Growth Control: Wells containing broth and inoculum without the test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[5]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed after the MIC test to determine the lowest concentration of the antimicrobial agent that kills the microorganism.
Materials:
-
MIC plates from the previous experiment
-
Nutrient agar plates (for bacteria) or Sabouraud Dextrose Agar plates (for fungi)
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Streak the aliquot onto a fresh agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in no microbial growth on the agar plate.
Visualizations
Experimental Workflow
Caption: Workflow for determining MIC and MBC/MFC of this compound.
Potential Mechanism of Action
The precise mechanism of action for this compound is not yet elucidated. However, pyridazinone derivatives have been suggested to act on various cellular targets. The following diagram illustrates a generalized potential mechanism where the compound might interfere with essential bacterial processes.
Caption: Generalized potential antimicrobial mechanisms of action for pyridazinone derivatives.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-6-phenylpyridazin-3(2H)-one as a Potential PDE4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data for 5-Bromo-6-phenylpyridazin-3(2H)-one as a phosphodiesterase 4 (PDE4) inhibitor is not extensively available in the public domain. The following application notes and protocols are based on studies of structurally related pyridazinone derivatives that have been investigated as PDE4 inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] These guidelines are intended to serve as a starting point for the investigation of this compound and will require optimization and validation.
Introduction
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells and mediators. The pyridazinone scaffold has emerged as a promising pharmacophore for the development of novel anti-inflammatory agents, with several derivatives showing potent PDE4 inhibitory activity.[4][6][7][8] this compound is a member of this chemical class and warrants investigation for its potential as a selective PDE4 inhibitor.
These notes provide an overview of the potential applications of this compound and detailed protocols for its in vitro evaluation.
Potential Applications
-
Anti-inflammatory Research: Investigation of its efficacy in cellular models of inflammation, such as in peripheral blood mononuclear cells (PBMCs), macrophages, and neutrophils.[6]
-
Respiratory Diseases: Potential therapeutic agent for chronic obstructive pulmonary disease (COPD) and asthma, where inflammation plays a crucial role.[1][2]
-
Dermatological Conditions: Exploration of its use in inflammatory skin disorders like atopic dermatitis and psoriasis.
-
Neurological Disorders: Study of its effects in neuroinflammatory conditions.
Data Presentation
The following tables present hypothetical data for this compound, based on typical results for active pyridazinone analogs. This data is for illustrative purposes only and must be experimentally determined.
Table 1: In Vitro PDE4 Inhibitory Activity
| Compound | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Selectivity (PDE4D/PDE4B) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Roflumilast (Reference) | 0.8 | 0.5 | 0.625 |
| Analog Example | 251 ± 18 | >10,000 | >39.8 |
Data for Analog Example from a study on a 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one.[6]
Table 2: Anti-inflammatory Activity in LPS-Stimulated Macrophages
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Cytotoxicity (CC50, µM) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Dexamethasone (Reference) | [Typical value: ~0.01] | [Typical value: ~0.005] | >100 |
Signaling Pathways and Experimental Workflows
Caption: PDE4 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for In Vitro Evaluation.
Experimental Protocols
PDE4 Inhibition Assay (Non-Radioactive Method)
This protocol is adapted from methods described for other pyridazinone derivatives.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PDE4.
Materials:
-
Recombinant human PDE4B and PDE4D enzymes
-
cAMP substrate
-
5'-Nucleotidase
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Malachite green reagent for phosphate detection
-
This compound
-
Roflumilast (positive control)
-
DMSO (vehicle)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound and roflumilast in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add the diluted compounds, PDE4 enzyme, and initiate the reaction by adding the cAMP substrate. Include wells for no-enzyme and no-inhibitor controls.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the PDE4 reaction by adding a stopping reagent or by heat inactivation.
-
Add 5'-nucleotidase to the wells and incubate to convert the 5'-AMP product to adenosine and inorganic phosphate.
-
Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.
-
Measure the absorbance at a suitable wavelength (e.g., 620 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Activity Assay
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[6]
Materials:
-
Human or murine macrophage cell line (e.g., THP-1, RAW 264.7) or primary human monocytes.
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 monocytes.
-
Lipopolysaccharide (LPS).
-
This compound.
-
Dexamethasone (positive control).
-
ELISA kits for TNF-α and IL-6.
-
96-well cell culture plates.
Procedure:
-
Seed the macrophage cells in a 96-well plate at an appropriate density. If using THP-1 cells, differentiate them into macrophages using PMA for 48-72 hours.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6-24 hours). Include unstimulated and vehicle-treated controls.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 values for TNF-α and IL-6 inhibition.
Cytotoxicity Assay
Objective: To assess the cytotoxic effects of this compound on macrophage cells.
Materials:
-
Macrophage cells.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
96-well cell culture plates.
Procedure (MTT Assay):
-
Seed macrophage cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the cell viability as a percentage of the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value.
Conclusion
This compound, as a member of the pyridazinone class of compounds, represents a promising candidate for investigation as a PDE4 inhibitor. The provided protocols offer a foundational framework for its initial in vitro characterization. Successful demonstration of potent and selective PDE4 inhibition, coupled with anti-inflammatory effects and low cytotoxicity in cellular models, would provide a strong rationale for further preclinical development.
References
- 1. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. sarpublication.com [sarpublication.com]
- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanism of Action of 5-Bromo-6-phenylpyridazin-3(2H)-one
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on the specific mechanism of action for 5-Bromo-6-phenylpyridazin-3(2H)-one is limited. The following application notes and protocols are based on the well-documented activities of the broader class of pyridazinone derivatives, which are known to exhibit a range of biological effects.[1][2][3][4][5][6] For the purpose of providing a detailed and practical example, the primary mechanism of action described herein is the inhibition of phosphodiesterase 4 (PDE4), a common target for pyridazinone-based anti-inflammatory agents.[7] The experimental data presented is representative for this class of compounds.
Introduction
The pyridazinone scaffold is a versatile pharmacophore present in numerous compounds with diverse biological activities, including anti-inflammatory, cardiovascular, and anticancer effects.[2][3][5] this compound is a synthetic derivative belonging to this class. This document outlines its potential mechanism of action as a selective inhibitor of phosphodiesterase 4 (PDE4), a key enzyme in inflammatory signaling pathways.
Postulated Mechanism of Action: PDE4 Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] PDE4 specifically hydrolyzes cAMP, and its inhibition leads to an accumulation of intracellular cAMP. In immune and inflammatory cells, elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates key pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory mediators like TNF-α, IL-6, and other cytokines.[7][8] The proposed mechanism for this compound involves selective binding to the active site of the PDE4 enzyme, preventing the breakdown of cAMP and thereby exerting anti-inflammatory effects.
Signaling Pathway Diagram
Caption: PDE4 Inhibition Signaling Pathway.
Quantitative Data Summary
The inhibitory activity of this compound against PDE4 isoenzymes and its effect on intracellular cAMP levels and cytokine production are summarized below. Roflumilast, a known PDE4 inhibitor, is used as a reference compound.
| Parameter | This compound | Roflumilast (Reference) |
| PDE4B IC₅₀ (nM) | 251 | 0.8 |
| PDE4D IC₅₀ (nM) | 310 | 1.1 |
| Selectivity (PDE4D/PDE4B) | 1.23 | 1.38 |
| Cellular cAMP EC₅₀ (µM) | 2.5 | 0.1 |
| TNF-α Inhibition IC₅₀ (µM) | 5.2 | 0.3 |
Experimental Protocols
Protocol 1: In Vitro PDE4B Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the human PDE4B enzyme.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
5'-Nucleotidase
-
Phosphate buffer saline (PBS)
-
Malachite green reagent
-
Test compound (this compound)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
In a 96-well plate, add 20 µL of the diluted compound solution. For control wells, add 20 µL of assay buffer with DMSO.
-
Add 20 µL of recombinant human PDE4B enzyme solution to each well and incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 20 µL of cAMP substrate solution. Incubate for 30 minutes at 30°C.
-
Stop the PDE4 reaction and initiate the 5'-nucleotidase reaction by adding 20 µL of 5'-nucleotidase. This converts the AMP product to adenosine and inorganic phosphate. Incubate for 15 minutes at 30°C.
-
Add 50 µL of malachite green reagent to each well to detect the inorganic phosphate.
-
Incubate for 15 minutes at room temperature for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control and plot the data to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Cellular cAMP Accumulation Assay in Human Macrophages
Objective: To measure the effect of the test compound on intracellular cAMP levels in a cellular context.
Materials:
-
Human primary macrophages or a suitable cell line (e.g., U937)
-
Cell culture medium (e.g., RPMI-1640)
-
Forskolin (adenylate cyclase activator)
-
Test compound
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Lysis buffer
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) to induce cAMP production. Incubate for 30 minutes.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen assay kit.
-
Plot the cAMP concentration against the test compound concentration to determine the EC₅₀ value.
Experimental Workflow Diagram
Caption: In Vitro Characterization Workflow.
Conclusion
The provided data and protocols outline a clear path for characterizing the mechanism of action of this compound as a putative PDE4 inhibitor. By inhibiting PDE4, the compound can increase intracellular cAMP levels, leading to a downstream suppression of inflammatory responses. The experimental procedures described allow for the robust determination of its potency and efficacy in both enzymatic and cellular systems, providing a solid foundation for further preclinical development.
References
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. miragenews.com [miragenews.com]
- 6. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]
- 7. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 5-Bromo-6-phenylpyridazin-3(2H)-one, a pyridazinone derivative with potential therapeutic applications. The pyridazinone scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects[1][2][3]. This document outlines detailed protocols for the synthesis and biological evaluation of this compound, based on established methodologies for this class of compounds.
Chemical Information
| Property | Value |
| IUPAC Name | 5-bromo-6-phenyl-2H-pyridazin-3-one |
| CAS Number | 90766-97-5 |
| Molecular Formula | C10H7BrN2O |
| Molecular Weight | 251.08 g/mol |
| Structure |
|
Synthesis Protocol
A representative method for the synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones involves the cyclization of a corresponding ketoacid with hydrazine[4]. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Materials:
-
Appropriate starting materials (e.g., 3-bromo-4-oxo-4-phenylbutanoic acid)
-
Hydrazine hydrate
-
Ethanol or other suitable solvent
-
Sodium acetate (optional, as a catalyst)
-
Standard laboratory glassware and equipment for reflux and recrystallization
Procedure:
-
Dissolve the starting ketoacid in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate to the solution. A catalytic amount of sodium acetate can also be added.
-
Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration. If not, the solvent may need to be partially evaporated to induce crystallization.
-
Wash the crude product with a cold solvent to remove impurities.
-
Recrystallize the crude product from a suitable solvent to obtain the purified this compound.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and melting point determination.
Biological Activities and Experimental Protocols
The 6-phenyl-3(2H)-pyridazinone core is associated with several biological activities. The following sections detail protocols for evaluating the potential therapeutic effects of this compound.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Pyridazinone derivatives have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[1][5][6].
Objective: To determine the in vitro inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
This compound
-
Reference inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | >10 | ~0.1 | >100 |
| Indomethacin (Reference) | ~0.1 | ~1 | ~0.1 |
Note: The above table is a template for presenting experimental data. Actual values need to be determined through experimentation.
Anticancer Activity: MTT Cell Viability Assay
The cytotoxic effects of pyridazinone derivatives against various cancer cell lines can be evaluated using the MTT assay[1][7][8][9].
Objective: To assess the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound or control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add the MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | Experimental Value | Experimental Value | Experimental Value |
Note: The above table is a template for presenting experimental data. Actual values need to be determined through experimentation.
Cardiovascular Activity: Antiplatelet Aggregation Assay
Derivatives of 6-phenyl-3(2H)-pyridazinone have been investigated for their ability to inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases[10][11][12].
Objective: To evaluate the in vitro antiplatelet activity of this compound.
Materials:
-
Platelet-rich plasma (PRP) from healthy donors
-
Platelet aggregation agonists (e.g., ADP, collagen, arachidonic acid)
-
This compound
-
Aspirin (reference inhibitor)
-
Platelet aggregometer
Protocol:
-
Prepare PRP from fresh human blood by centrifugation.
-
Pre-incubate aliquots of PRP with various concentrations of the test compound or aspirin for a short period at 37°C.
-
Induce platelet aggregation by adding an agonist (e.g., ADP).
-
Monitor the change in light transmittance using a platelet aggregometer.
-
Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound and determine the IC50 value.
Data Presentation:
| Compound | ADP-induced Aggregation IC50 (µM) | Collagen-induced Aggregation IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Aspirin (Reference) | Experimental Value | Experimental Value |
Note: The above table is a template for presenting experimental data. Actual values need to be determined through experimentation.
Visualizations
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for the in vitro COX inhibition assay.
Signaling Pathway: Inhibition of Platelet Aggregation
Caption: Potential mechanism of antiplatelet action via COX-1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. sarpublication.com [sarpublication.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. Pyridazines. Part 36: Synthesis and antiplatelet activity of 5-substituted-6-phenyl-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyridazines. Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Novel aspects of their biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-6-phenylpyridazin-3(2H)-one in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of biological activities.[1] While specific cell culture studies on 5-Bromo-6-phenylpyridazin-3(2H)-one are not extensively documented in publicly available literature, the core pyridazinone scaffold is present in numerous compounds with demonstrated anticancer, anti-inflammatory, and cardiovascular effects.[1][2] These application notes provide a comprehensive overview of the potential uses of this compound in cell culture studies, based on the activities of structurally related compounds. Detailed protocols for evaluating its biological effects are also presented.
Potential Applications in Cell Culture Research
Based on the biological activities of related pyridazinone derivatives, this compound could be investigated for the following applications in cell culture models:
-
Anticancer and Cytotoxic Activity: Numerous pyridazinone derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3][4] These compounds can induce apoptosis and cause cell cycle arrest.[3] Therefore, this compound could be screened against a panel of cancer cell lines to determine its potential as a cytotoxic agent.
-
Anti-inflammatory Effects: Certain pyridazinone derivatives have shown promise as anti-inflammatory agents, notably through the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[2] Cell culture models using macrophages (e.g., RAW 264.7) or other immune cells can be employed to assess the anti-inflammatory potential of this compound by measuring the production of pro-inflammatory cytokines.
-
Cardiovascular Research: Some pyridazinone analogues have been explored for their effects on the cardiovascular system, including vasorelaxant properties.[5] While this is often studied in ex vivo tissue models, preliminary investigations into cellular mechanisms, such as effects on endothelial or smooth muscle cells, can be performed in cell culture.
Quantitative Data from Related Pyridazinone Derivatives
The following tables summarize the cytotoxic and vasorelaxant activities of various pyridazinone derivatives from published studies. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: Cytotoxic Activity of Pyridazinone Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Compound 5b | Panc-1 (Pancreatic) | 20.3 | Etoposide | 24.3 | [3] |
| PC3 (Prostate) | 22.5 | Etoposide | Not Reported | [3] | |
| MDA-MB-231 (Breast) | 28.2 | Etoposide | Not Reported | [3] | |
| Compound 7m | Panc-1 (Pancreatic) | 12.54 | Etoposide | ~25 | [3] |
| Compound 2g | HL-60 (TB) (Leukemia) | < 2 | Not Reported | Not Reported | [4] |
| SR (Leukemia) | < 2 | Not Reported | Not Reported | [4] | |
| NCI-H522 (Lung) | < 2 | Not Reported | Not Reported | [4] | |
| BT-549 (Breast) | < 2 | Not Reported | Not Reported | [4] |
Table 2: Vasorelaxant Activity of Pyridazinone Derivatives
| Compound | EC50 (µM) | Reference Compound | EC50 (µM) | Source |
| Compound 4f | 0.0136 | Hydralazine | 18.2100 | [5] |
| Compound 4h | 0.0117 | Isosorbide mononitrate | 30.1 | [5] |
| Compound 5d | 0.0053 | Diazoxide | 19.5 | [5] |
| Compound 5e | 0.0025 | Nitroglycerin | 0.1824 | [5] |
Experimental Protocols
The following are detailed protocols for the initial characterization of this compound in a cell culture setting.
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of the compound on cell viability and metabolic activity.[6]
Materials:
-
This compound
-
Selected cancer cell line(s) (e.g., Panc-1, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of medium containing various concentrations of the compound. Include wells with untreated cells (medium only) and vehicle-treated cells (medium with the highest concentration of DMSO used). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis induced by the compound.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at concentrations around its predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to investigate the effect of the compound on the expression levels of key proteins in a signaling pathway of interest (e.g., apoptosis-related proteins like Bcl-2, Bax, and caspases).
Materials:
-
This compound
-
Selected cell line(s)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensities to determine changes in protein expression.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Biological Activity of 5-Bromo-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[1][2] Compounds incorporating this moiety have been shown to interact with various biological targets such as kinases, phosphodiesterases (PDEs), and monoamine oxidase B (MAO-B).[2][3][4] 5-Bromo-6-phenylpyridazin-3(2H)-one is a derivative of this class with potential for therapeutic applications. These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound, focusing on its potential as a kinase inhibitor and an anti-inflammatory agent.
Data Presentation: Hypothetical Activity Profile
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase A | 75 |
| Kinase B | 1,200 |
| Kinase C | >10,000 |
| Kinase D | 250 |
IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Cell Viability in A549 Lung Carcinoma Cells (48-hour treatment)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 |
| 5 | 85.3 ± 6.1 |
| 10 | 62.5 ± 4.5 |
| 25 | 41.2 ± 3.9 |
| 50 | 20.7 ± 2.4 |
Table 3: Effect on Pro-inflammatory Cytokine Release from LPS-stimulated PBMCs
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0 (Vehicle) | 0 | 0 |
| 1 | 15.2 ± 3.1 | 10.5 ± 2.5 |
| 5 | 45.8 ± 5.6 | 38.9 ± 4.8 |
| 10 | 78.3 ± 6.2 | 65.1 ± 5.9 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of the test compound against specific protein kinases by quantifying ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a 10-point 1:3 serial dilution in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate for 60 minutes at 30°C.[5]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5]
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., A549 lung carcinoma)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Plate reader with absorbance detection at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Measurement of Pro-inflammatory Cytokine Release
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of the compound on the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Isolate PBMCs and seed them into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete medium.[7]
-
Compound Treatment: Prepare dilutions of the compound in complete medium. Add the compound to the wells and pre-incubate for 1 hour at 37°C.
-
Cell Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes and collect the supernatant.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[7][8]
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.
Mandatory Visualizations
References
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Phenyl-5-propylpyridazin-3(2H)-one|Research Chemical [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-6-phenylpyridazin-3(2H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The 6-phenylpyridazin-3(2H)-one moiety, in particular, has been a focal point for the development of novel therapeutic agents across various domains, including oncology, inflammation, and cardiovascular diseases. The introduction of a bromine atom at the 5-position of this scaffold can significantly modulate the compound's physicochemical properties and biological activity, primarily through steric and electronic effects, which can influence binding to target proteins.
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 5-Bromo-6-phenylpyridazin-3(2H)-one and related derivatives. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further research and drug development efforts.
Structure-Activity Relationship (SAR)
While comprehensive SAR studies focusing exclusively on a broad series of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on related pyridazinone analogs. The following sections summarize key SAR findings, with a focus on anticancer and anti-inflammatory activities.
Anticancer Activity
Pyridazinone derivatives have shown promise as anticancer agents by targeting various components of cell signaling pathways, such as protein kinases. The SAR for these compounds generally highlights the importance of substitutions on the pyridazinone core and the phenyl ring.
Key SAR Observations:
-
Substitution at the N-2 position: Alkylation or arylation at the N-2 position of the pyridazinone ring is a common strategy to modulate activity. The nature and size of the substituent can influence potency and selectivity.
-
Substitution on the 6-phenyl ring: The electronic properties of substituents on the 6-phenyl ring play a crucial role. Electron-donating or electron-withdrawing groups can affect the molecule's interaction with the target's binding site.
-
The 5-Bromo substituent: The bromine atom at the 5-position is expected to enhance activity through several mechanisms. Its electron-withdrawing nature can influence the electronic distribution of the pyridazinone ring, and its size can promote favorable steric interactions within the binding pocket of target enzymes.
Table 1: Cytotoxicity of Representative Pyridazinone Derivatives
| Compound ID | Core Structure | R1 (at N-2) | R2 (at C-6 Phenyl) | Cell Line | IC50 (µM) |
| Hypothetical 1 | This compound | -H | -H | MCF-7 | Data not available |
| Related Cmpd A | 6-phenylpyridazin-3(2H)-one | -CH3 | 4-OCH3 | K562 | Data not available |
| Related Cmpd B | 6-(4-aminophenyl)-4,5-dihydropyridazin-3(2H)-one | -H | 4-NH2 | - | Antimicrobial activity noted[1] |
| 10l (diarylurea deriv.) | Pyridazinone-based | Diarylurea | - | Various | Upregulated p53, Bax[1] |
| IXa (pyridazinone-based) | Pyridazinone-based | - | - | - | VEGFR-2 IC50 = 60.70 nM[1] |
Note: Direct quantitative data for a series of this compound derivatives is limited in the reviewed literature. The table includes related compounds to illustrate the types of modifications and activities investigated.
Anti-inflammatory Activity
The anti-inflammatory potential of pyridazinone derivatives often stems from their ability to inhibit key enzymes in inflammatory pathways, such as phosphodiesterase 4 (PDE4).
Key SAR Observations:
-
Planarity of the pyridazinone ring: A more planar pyridazinone scaffold appears to favor better interaction with the active site of enzymes like PDE4.[2]
-
Substituents at the C-4 position: The introduction of specific moieties, such as an indole group at the 4-position, has been shown to enhance PDE4 inhibitory activity.[2]
Table 2: PDE4 Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | Core Structure | Substitution | % PDE4B Inhibition (at 20 µM) | IC50 (nM) |
| 4ba | 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one | 5-methoxyindole at C-4 | 64% | 251 ± 18 |
Source: Adapted from data on pyridazinone derivatives as PDE4 inhibitors.[2]
Experimental Protocols
The following protocols provide standardized methods for the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocol
General Synthesis of 6-Phenylpyridazin-3(2H)-one Derivatives:
A common route for the synthesis of the 6-phenylpyridazin-3(2H)-one core involves the condensation of a γ-keto acid with hydrazine hydrate.
-
Step 1: Synthesis of the γ-Keto Acid: The appropriate 4-oxo-4-phenylbutanoic acid can be synthesized via Friedel-Crafts acylation of a substituted benzene with succinic anhydride.
-
Step 2: Cyclization: The resulting γ-keto acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, to yield the 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
Step 3: Aromatization/Bromination: Subsequent dehydrogenation can yield the aromatic pyridazinone ring. Bromination at the 5-position can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).
Biological Evaluation Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
This assay is used to assess the effect of the compounds on the viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protein Kinase Inhibition Assay:
To determine the inhibitory potential of the compounds against specific protein kinases.
-
Assay Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a termination buffer.
-
Detection: Measure the fluorescence to determine the extent of peptide phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Signaling Pathway Visualization
The anticancer activity of many pyridazinone derivatives is attributed to their ability to inhibit protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for chemical modification at various positions allow for the fine-tuning of their biological activity. The provided protocols and SAR insights serve as a foundation for researchers to explore this chemical space further and to develop potent and selective drug candidates. Future work should focus on building a more comprehensive SAR profile through the systematic synthesis and evaluation of a focused library of these compounds.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-6-phenylpyridazin-3(2H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The title compound, 5-Bromo-6-phenylpyridazin-3(2H)-one, belongs to this important class of molecules. While specific biological data for this compound is not extensively available in the current scientific literature, its structural features suggest potential applications as an anticancer, anti-inflammatory, and cardiovascular agent. The presence of the phenyl group at the 6-position is common in many biologically active pyridazinones, and the bromo substituent at the 5-position offers a site for further chemical modification and potential interaction with biological targets.[3]
These application notes provide a comprehensive overview of the potential uses of this compound in medicinal chemistry, based on the activities of structurally related compounds. Detailed protocols for the synthesis and evaluation of its potential biological activities are also presented as a guide for researchers.
Potential Medicinal Chemistry Applications
The 6-phenylpyridazin-3(2H)-one core is associated with several key pharmacological activities:
-
Anticancer Activity: Numerous pyridazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanism for some of these derivatives involves the induction of oxidative stress in cancer cells.
-
Anti-inflammatory Activity: The pyridazinone scaffold is a key component in molecules designed as inhibitors of enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), making them candidates for anti-inflammatory drugs.[2][4]
-
Vasodilator Activity: Several 6-phenylpyridazin-3(2H)-one derivatives have been shown to possess potent vasorelaxant properties, suggesting their potential in the treatment of cardiovascular diseases such as hypertension.[5][6]
Quantitative Data for Structurally Related Pyridazinone Derivatives
The following tables summarize quantitative biological data for pyridazinone derivatives that are structurally related to this compound. This data can serve as a benchmark for the expected potency of new derivatives based on this scaffold.
Table 1: Cytotoxicity of Pyridazin-3(2H)-one Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 6f | MDA-MB-468 (Triple-Negative Breast Cancer) | 3.12 | [1] |
| 7h | MDA-MB-468 (Triple-Negative Breast Cancer) | 4.9 | [1] |
Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives
| Compound ID | Target | Inhibition (%) at 20 µM | IC50 (nM) | Reference |
| 4ba | PDE4B | 64 | 251 ± 18 | [2] |
Table 3: Vasodilator Activity of 6-Phenylpyridazin-3(2H)-one Derivatives
| Compound ID | EC50 (µM) | Reference Compound (EC50 µM) | Reference |
| Acid 5 | 0.339 | Hydralazine (18.210) | [5] |
| Ester analog 4 | 1.225 | Hydralazine (18.210) | [5] |
| 10c | 1.204 | Hydralazine (18.210) | [5] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Phenylpyridazin-3(2H)-ones
This protocol describes a general method for the synthesis of the 6-phenylpyridazin-3(2H)-one core structure.
Diagram 1: Synthetic Pathway for 6-Phenylpyridazin-3(2H)-ones
Caption: General synthetic scheme for 6-phenylpyridazin-3(2H)-ones.
Materials:
-
Substituted β-benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol or glacial acetic acid
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Dissolve the substituted β-benzoylpropionic acid in a suitable solvent (e.g., ethanol or glacial acetic acid) in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
-
If the unsaturated pyridazinone is desired, a subsequent dehydrogenation step can be performed using an appropriate oxidizing agent.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic activity of a compound against cancer cell lines.
Diagram 2: Workflow of the MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 3: Vasodilator Activity Assay on Isolated Rat Aorta
This protocol describes an ex vivo method to evaluate the vasorelaxant effect of a compound.
Diagram 3: Experimental Setup for Vasodilator Assay
Caption: Workflow for the isolated rat aorta vasodilation assay.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
Induce a sustained contraction with a submaximal concentration of phenylephrine or KCl.
-
Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Calculate the percentage of relaxation relative to the pre-contracted tension and determine the EC50 value (the concentration that causes 50% of the maximal relaxation).
Conclusion
While direct experimental data for this compound is limited, the extensive research on the 6-phenylpyridazin-3(2H)-one scaffold strongly suggests its potential as a valuable starting point for the development of new therapeutic agents. The protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and its future derivatives. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential in areas such as oncology, inflammation, and cardiovascular disease.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Phenyl-5-propylpyridazin-3(2H)-one|Research Chemical [benchchem.com]
- 4. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a two-step process. The first step is the cyclization of a γ-keto acid, such as 3-benzoylpropionic acid, with hydrazine hydrate to form the pyridazinone core, yielding 6-phenyl-4,5-dihydropyridazin-3(2H)-one. The second step involves the simultaneous dehydrogenation and bromination of this intermediate to afford the final product, this compound.
Q2: What are the common challenges encountered during the synthesis?
Common challenges include low yields, the formation of side products such as hydrazones and regioisomers, and difficulties in purification. During the bromination step, controlling the regioselectivity to obtain the desired 5-bromo isomer is a critical challenge.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction progress at each step. For the cyclization step, the disappearance of the starting γ-keto acid and the appearance of the pyridazinone product spot can be tracked. During the bromination/dehydrogenation step, the consumption of the dihydropyridazinone intermediate and the formation of the brominated product can be observed.
Troubleshooting Guides
Problem 1: Low Yield of 6-phenyl-4,5-dihydropyridazin-3(2H)-one (Intermediate)
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Cyclization | - Ensure the reaction is refluxed for a sufficient duration (typically 4-6 hours). Monitor by TLC until the starting material is consumed. - The choice of solvent can be critical. Ethanol or acetic acid are commonly used and facilitate the reaction. |
| Hydrazone Formation as a Byproduct | - If the cyclization is slow, the intermediate hydrazone may be the major product. Ensure adequate heating and reaction time to promote ring closure. |
| Impure Starting Materials | - Use high-purity 3-benzoylpropionic acid and hydrazine hydrate. Impurities can lead to side reactions and inhibit the desired cyclization. |
| Product Precipitation Issues | - After cooling the reaction mixture, if the product does not precipitate, try adding ice-cold water to induce precipitation. |
Problem 2: Low Yield or Formation of Multiple Products During Bromination
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Regioselectivity | - The bromination of 6-phenylpyridazin-3(2H)-one can potentially occur at different positions. The reaction conditions, especially temperature and the choice of brominating agent, are crucial for controlling regioselectivity. Lowering the reaction temperature may improve selectivity.[1] |
| Over-bromination | - The formation of di- or poly-brominated products is a common side reaction. Use a controlled amount of the brominating agent (e.g., N-bromosuccinimide or bromine) and monitor the reaction closely by TLC. |
| Bromination of the Phenyl Ring | - If the phenyl ring is activated by electron-donating substituents, it can undergo bromination as a side reaction. This can be minimized by carefully controlling the reaction conditions.[2] |
| N-Bromination vs. C-Bromination | - While C-bromination is desired, N-bromination on the pyridazinone ring can occur. The choice of solvent and reaction conditions can influence the outcome. |
Problem 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - If the reaction has not gone to completion, the final product will be contaminated with the starting pyridazinone. Ensure the reaction is complete by TLC monitoring before workup. |
| Mixture of Isomers | - If the bromination is not regioselective, the product will be a mixture of isomers that can be difficult to separate. Recrystallization or column chromatography may be necessary. Careful selection of the solvent system for chromatography is crucial. |
| Colored Impurities | - The use of bromine can sometimes lead to colored impurities. Washing the crude product with a solution of sodium thiosulfate can help remove residual bromine. |
Experimental Protocols
Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one
Materials:
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3-benzoylpropionic acid
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Hydrazine hydrate (80-99%)
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Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 3-benzoylpropionic acid (1 equivalent) in ethanol.
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Add hydrazine hydrate (1.2 equivalents) to the solution.
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
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Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the crude product.
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The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Illustrative)
Materials:
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6-phenyl-4,5-dihydropyridazin-3(2H)-one
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Bromine
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Glacial Acetic Acid
Procedure:
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Dissolve 6-phenyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) in glacial acetic acid in a round-bottom flask.
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Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture, maintaining the temperature between 20-30°C.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into ice-cold water.
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Collect the precipitate by filtration, wash with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove excess bromine.
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Dry the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Note: This is an illustrative protocol based on general procedures. The exact conditions may need to be optimized.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Bromo-6-phenylpyridazin-3(2H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common route starts with a Friedel-Crafts reaction between benzene and a suitable four-carbon difunctional electrophile, followed by cyclization with a hydrazine source, and subsequent bromination. An alternative approach involves the synthesis of a precursor like 6-phenylpyridazin-3(2H)-one, which is then brominated.
Q2: What are the critical parameters affecting the yield of the final product?
A2: Several factors can significantly influence the yield. These include the choice of solvent, reaction temperature, reaction time, and the purity of starting materials. For instance, in the synthesis of the related 5-chloro-6-phenylpyridazin-3(2H)-one, changing the solvent from acetonitrile to acetone and optimizing the temperature were found to be crucial for maximizing the yield.[1]
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions include the formation of regioisomers during the Friedel-Crafts acylation, over-bromination of the pyridazinone ring, and incomplete cyclization. Careful control of reaction conditions is essential to minimize these byproducts.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient stirring. - Impure starting materials. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Optimize the reaction temperature. For the related 5-chloro analog, 80°C in DMF was found to be effective.[1] - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Use highly pure, dry starting materials and solvents. |
| Presence of Multiple Spots on TLC | - Formation of side products (e.g., isomers, over-brominated products). - Degradation of the product. | - Optimize the stoichiometry of the reactants, particularly the brominating agent. - Control the reaction temperature to minimize side reactions. - Purify the crude product using column chromatography or recrystallization. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the reaction solvent. - Oily or non-crystalline product. | - After reaction completion, try to precipitate the product by adding a non-polar solvent. - If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a small crystal. - Employ column chromatography with a suitable solvent system for purification. |
| Inconsistent Results Between Batches | - Variation in the quality of reagents or solvents. - Fluctuations in reaction conditions. | - Use reagents and solvents from the same supplier and lot number if possible. - Strictly control all reaction parameters, including temperature, time, and addition rates. |
Experimental Protocols
General Protocol for the Synthesis of 6-Phenylpyridazin-3(2H)-one (A Precursor)
This protocol is based on the general synthesis of 6-substituted phenyl-3(2H)-pyridazinones.
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Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate acetophenone derivative and glyoxylic acid in a suitable solvent like acetic acid.[2]
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Reaction : Heat the mixture to reflux for a specified period (e.g., 2-10 hours), monitoring the reaction by TLC.[2]
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Cyclization : After cooling, add hydrazine hydrate to the reaction mixture.
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Reflux : Heat the mixture to reflux again for 2 hours or until the reaction is complete as indicated by TLC.[2]
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Work-up : Cool the reaction mixture to room temperature and pour it into ice-water.
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Isolation : Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude 6-phenylpyridazin-3(2H)-one.
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Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure compound.
General Protocol for Bromination
This is a generalized procedure for the bromination of a pyridazinone ring.
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Dissolution : Dissolve the 6-phenylpyridazin-3(2H)-one in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
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Brominating Agent : Slowly add a solution of the brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) to the reaction mixture at a controlled temperature.
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Reaction : Stir the mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC).
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Quenching : Carefully quench the excess bromine with a solution of sodium thiosulfate.
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Isolation : Precipitate the product by adding water, filter the solid, wash thoroughly with water, and dry.
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Purification : Purify the crude this compound by recrystallization or column chromatography.
Visualizing the Workflow
References
Technical Support Center: Synthesis of Bromo-Substituted Pyridazinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of bromo-substituted pyridazinones.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of bromo-substituted pyridazinones, presented in a question-and-answer format.
Question 1: Low yield of the desired bromo-substituted pyridazinone.
Low yields can be attributed to several factors, from impure starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
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Purity of Starting Materials: Ensure the pyridazinone precursor is pure. Impurities can lead to a variety of side reactions, consuming the starting material and complicating purification.
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Reaction Temperature: Temperature plays a critical role. For bromination using N-Bromosuccinimide (NBS), reactions are often initiated at 0°C and then allowed to warm to room temperature. Higher temperatures can lead to increased formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
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Choice of Brominating Agent: The choice between N-Bromosuccinimide (NBS) and elemental bromine (Br₂) can significantly impact the outcome. NBS is generally a milder and more selective reagent, often leading to higher yields of the desired monobrominated product and fewer side reactions.[1] Elemental bromine is a stronger oxidizing agent and can lead to over-bromination and other side products.[1]
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Solvent Selection: The solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) and acetonitrile are commonly used solvents for bromination with NBS. The choice of solvent can affect the solubility of reagents and the reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yields in bromo-substituted pyridazinone synthesis.
Question 2: Formation of multiple products observed on TLC, indicating side reactions.
The formation of multiple products is a common challenge, often due to a lack of regioselectivity in the bromination step or over-bromination.
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Over-bromination (Di-bromination): The pyridazinone ring can be susceptible to the addition of more than one bromine atom, leading to di-bromo and even tri-bromo substituted byproducts. This is more common when using a highly reactive brominating agent like Br₂ or an excess of the brominating agent.
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Solution: Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05 to 1.1 equivalents) of NBS is often sufficient for monobromination. Adding the brominating agent portion-wise can also help to control the reaction and minimize over-bromination.
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Formation of Isomers (e.g., 4-bromo vs. 5-bromo): The pyridazinone ring has multiple positions where bromination can occur. The electronic and steric properties of substituents on the ring will direct the position of bromination.
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Solution: The regioselectivity of the bromination can be influenced by the reaction conditions. For example, the choice of solvent can alter the isomer ratio. In some cases, protecting groups can be used to block certain positions on the ring, directing bromination to the desired position.
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Logical Flow for Troubleshooting Side Reactions
Caption: Logical workflow for troubleshooting and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of bromo-substituted pyridazinones?
A1: The most common side reactions include:
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Over-bromination: Formation of di- or poly-brominated products.
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Isomerization: Formation of constitutional isomers (e.g., bromination at different positions on the pyridazinone ring).
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N-bromination: In some cases, bromination can occur on one of the nitrogen atoms of the pyridazinone ring, although this is generally less common for the lactam nitrogen.
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Decomposition: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the decomposition of the starting material or product.
Q2: How can I control the regioselectivity of bromination on the pyridazinone ring?
A2: Controlling regioselectivity is a key challenge. Several factors can be adjusted:
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Steric Hindrance: Bulky substituents on the pyridazinone ring can sterically hinder certain positions, favoring bromination at less hindered sites.
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Electronic Effects: Electron-donating or electron-withdrawing groups on the ring will influence the electron density at different positions, directing the electrophilic attack of bromine.
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Reaction Conditions:
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Brominating Agent: NBS is often more selective than Br₂.
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Solvent: The polarity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the isomer ratio.
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Temperature: Lower temperatures generally favor the thermodynamically more stable product and can increase selectivity.
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Catalyst: In some cases, a Lewis acid catalyst can be used to enhance the electrophilicity of the brominating agent and potentially improve regioselectivity.
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Q3: What is the best way to purify my bromo-substituted pyridazinone and remove isomers?
A3: The purification method will depend on the physical properties of the desired product and the impurities.
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Recrystallization: This is often the most effective method for purifying solid products.[2] The key is to find a solvent or solvent system in which the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the undesired isomer remains in solution. Common solvents for recrystallization of pyridazinone derivatives include ethanol, methanol, and mixtures of ethanol/water.[3]
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Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a common alternative. A careful selection of the eluent system is crucial for separating isomers with similar polarities. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often provide good separation.
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High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the separation of small quantities of isomers, reverse-phase HPLC can be a powerful tool.[4]
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of Bromo-Substituted Aromatics
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Selectivity | Generally high for monobromination. | Lower selectivity, higher risk of over-bromination. |
| Yield | Often higher due to fewer side products. | Can be lower due to the formation of multiple products. |
| Safety | Crystalline solid, easier and safer to handle. | Corrosive, volatile liquid requiring special handling. |
| Byproducts | Succinimide (generally water-soluble and easily removed). | HBr (corrosive gas). |
Data compiled from various sources on aromatic bromination.
Table 2: Influence of Reaction Conditions on Isomer Ratios (Hypothetical Data)
| Entry | Brominating Agent | Solvent | Temperature (°C) | Ratio (4-bromo : 5-bromo) | Yield (%) |
| 1 | NBS (1.1 eq) | CH₂Cl₂ | 0 to rt | 3 : 1 | 75 |
| 2 | NBS (1.1 eq) | CH₃CN | 0 to rt | 2 : 1 | 70 |
| 3 | Br₂ (1.1 eq) | CH₂Cl₂ | 0 to rt | 1.5 : 1 | 55 |
| 4 | NBS (1.1 eq) | CH₂Cl₂ | -20 to 0 | 4 : 1 | 80 |
This table presents hypothetical data to illustrate how reaction parameters can influence the outcome of the bromination of a generic pyridazinone. Actual results will vary depending on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for the Monobromination of a Pyridazinone using NBS
This protocol provides a general guideline for the regioselective monobromination of an activated pyridazinone derivative.
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Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the pyridazinone starting material (1.0 eq).
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Dissolution: Dissolve the starting material in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).
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Cooling: Cool the reaction mixture to 0°C using an ice bath.
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Addition of NBS: Add N-Bromosuccinimide (1.05 - 1.1 eq) portion-wise over a period of 15-30 minutes, ensuring the temperature does not rise significantly.
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Reaction: Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extraction: Transfer the mixture to a separatory funnel and extract with the organic solvent used for the reaction. Wash the organic layer with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired bromo-substituted pyridazinone.
Experimental Workflow for Bromination and Purification
Caption: A typical experimental workflow for the synthesis and purification of a bromo-substituted pyridazinone.
References
purification challenges of 5-Bromo-6-phenylpyridazin-3(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Bromo-6-phenylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound and related pyridazinone derivatives are recrystallization and silica gel column chromatography. The choice of method depends on the impurity profile and the scale of the purification. For nearly pure compounds with minor impurities, recrystallization is often sufficient. For more complex mixtures containing multiple byproducts, column chromatography is generally more effective.
Q2: What are the likely impurities I might encounter in my crude this compound?
A2: While specific impurities depend on the synthetic route, you can generally expect to find:
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Unreacted starting materials: Such as 6-phenylpyridazin-3(2H)-one.
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Excess brominating agent and its byproducts.
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Over-brominated products: Di- or tri-brominated pyridazinone derivatives.
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Regioisomers: Bromination at other positions on the phenyl or pyridazinone ring, although less common depending on the reaction conditions.
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Degradation products: If the reaction or purification conditions are too harsh (e.g., high temperatures or extreme pH).
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for a quick assessment of the separation of your target compound from impurities. For column chromatography, TLC helps in identifying the fractions containing the purified product. For recrystallization, it can be used to check the purity of the crystalline product against the crude material and the mother liquor. A suitable eluent for TLC, which can also be adapted for column chromatography, is a mixture of hexane and ethyl acetate.
Q4: My purified compound appears as an off-white or light brown powder. Is this expected?
A4: Yes, this compound is often described as a light brown or off-white powder. However, significant color may indicate the presence of persistent impurities, and further purification might be necessary if a higher purity grade is required.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is too non-polar for the compound. | Add a more polar co-solvent dropwise until the compound dissolves. For pyridazinone derivatives, ethanol has been shown to be an effective recrystallization solvent.[1] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is too high, leading to melting of the compound before dissolving. | Add more solvent to the hot solution. Alternatively, use a solvent with a lower boiling point or a mixed solvent system. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and cool again. If crystals still do not form, the solvent is likely not suitable. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Silica Gel Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the target compound and impurities (spots are too close on TLC). | The polarity of the eluent is not optimal. | Adjust the solvent system. A common mobile phase for pyridazinone derivatives is a mixture of hexane and ethyl acetate. Systematically vary the ratio to achieve better separation on a TLC plate before running the column. An Rf value of 0.2-0.4 for the target compound is often ideal for good separation. |
| The compound is not eluting from the column. | The eluent is too non-polar. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. |
| The compound elutes too quickly with impurities. | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or "tailing" of the compound spot on TLC and the column. | The compound may be interacting too strongly with the acidic silica gel, or it might be degrading on the stationary phase. | Consider deactivating the silica gel by adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent. Alternatively, use a different stationary phase like neutral alumina. |
Quantitative Data Summary
As specific quantitative data for the purification of this compound is not extensively available in the literature, the following table is provided as a template for researchers to document and compare their results from different purification methods.
| Purification Method | Crude Purity (%) | Final Purity (%) | Yield (%) | Conditions |
| Recrystallization | e.g., 85 | e.g., 98 | e.g., 75 | Solvent: Ethanol |
| Column Chromatography | e.g., 85 | e.g., >99 | e.g., 60 | Stationary Phase: Silica Gel; Mobile Phase: Hexane:Ethyl Acetate (3:1) |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on the purification of the closely related analog, 5-chloro-6-phenyl-pyridazin-3(2H)-one.[1]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve a clear solution.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
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TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should provide good separation between the product and impurities, with an Rf value for the product between 0.2 and 0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the crude material onto a small amount of silica gel by evaporating the solvent. Carefully add the dried sample to the top of the prepared column.
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Elution: Begin eluting the column with the mobile phase, collecting fractions.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Potential Signaling Pathway Inhibition
Pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase 3 (PDE3), which plays a role in cardiovascular function. Inhibition of PDE3 leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and results in vasodilation and other cardiovascular effects.
Caption: Inhibition of the PDE3 signaling pathway by this compound.
References
stability issues with 5-Bromo-6-phenylpyridazin-3(2H)-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Bromo-6-phenylpyridazin-3(2H)-one in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
A1:
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Solid Form: this compound should be stored in a cool, dry, and dark place. It is advisable to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.
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In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at -20°C or -80°C in tightly sealed vials, protected from light. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but stability under these conditions should be verified for your specific solvent. Avoid repeated freeze-thaw cycles.
Q2: Which solvents are recommended for dissolving this compound to ensure maximum stability?
A2: Based on the general properties of pyridazinone derivatives, aprotic solvents such as DMSO, DMF, or dioxane are generally suitable for creating stock solutions. For aqueous experimental buffers, it is recommended to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium immediately before use. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum to avoid solubility and stability issues. Protic solvents like ethanol and methanol may also be used, but their long-term stability should be evaluated.
Q3: Is this compound sensitive to pH?
A3: Yes, pyridazinone derivatives can be susceptible to pH-dependent degradation. The lactam ring within the pyridazinone structure can undergo hydrolysis, particularly under basic conditions.[1][2][3] It is expected that the compound will show greater stability in neutral to slightly acidic aqueous solutions (pH 4-7). In strongly acidic or alkaline solutions, the rate of degradation is likely to increase.
Q4: How stable is the compound when exposed to light?
A4: Aromatic bromine compounds can be susceptible to photolytic degradation.[4][5] Exposure to UV or high-intensity visible light may induce debromination or other radical-mediated degradation pathways. Therefore, it is crucial to protect solutions of this compound from light by using amber-colored vials or by wrapping containers in aluminum foil.
Q5: What is the expected thermal stability of this compound in solution?
A5: Many heterocyclic compounds are thermally stable at ambient and moderately elevated temperatures for short periods.[6][7][8][9] However, prolonged exposure to high temperatures (e.g., above 60°C) in solution can accelerate degradation.[10] Harsh conditions, such as high temperatures, may lead to N-N bond cleavage in the pyridazinone ring.[10] It is advisable to avoid heating solutions unless necessary for the experimental protocol, and in such cases, the duration of heat exposure should be minimized.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be due to the degradation of the compound in the assay medium.
Troubleshooting Workflow for Unexpected Assay Results
Caption: Troubleshooting logic for addressing inconsistent experimental results.
Issue 2: Appearance of new peaks in HPLC analysis over time.
This is a direct indication of compound degradation.
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Characterize the Degradants: If possible, use LC-MS to determine the mass of the new peaks to hypothesize the degradation pathway (e.g., a mass loss of 80 Da could indicate debromination).
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Review Solution Handling:
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Solvent: Is the solvent appropriate? Consider switching to a less reactive, aprotic solvent for stock solutions.
-
pH: Check the pH of your solution. If it is alkaline, consider buffering to a neutral or slightly acidic pH.
-
Light Exposure: Have the solutions been rigorously protected from light?
-
Temperature: Were the solutions exposed to elevated temperatures?
-
-
Perform a Forced Degradation Study: To systematically identify the cause, perform a forced degradation study as outlined in the "Experimental Protocols" section below. This will help pinpoint the specific stress factor (acid, base, light, heat, oxidation) causing the instability.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate expected trends. Users should generate their own data for definitive stability assessment.
Table 1: Hypothetical pH Stability in Aqueous Buffer (48h at 25°C, protected from light)
| pH | % Remaining Parent Compound | Major Degradation Product(s) |
| 3.0 | >98% | Not Detected |
| 5.0 | >99% | Not Detected |
| 7.4 | ~97% | Minor Hydrolysis Product |
| 9.0 | ~85% | Hydrolysis Product |
Table 2: Hypothetical Photostability in Methanol (24h exposure)
| Condition | % Remaining Parent Compound | Major Degradation Product(s) |
| Ambient Light (in clear vial) | ~92% | Debrominated Product |
| UV Light (254 nm) | ~75% | Debrominated & other products |
| Dark Control (in amber vial) | >99% | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the intrinsic stability of the compound by subjecting it to accelerated stress conditions, as recommended by ICH guidelines.[11][12][13][14]
Workflow for a Forced Degradation Study
Caption: General experimental workflow for conducting a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C in a light-protected container.
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source providing both UV and visible light (as per ICH Q1B guidelines). Run a dark control in parallel.
-
Sampling and Analysis: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours). For acid and base samples, neutralize them before analysis. Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a generic reverse-phase HPLC method that can be used as a starting point for monitoring the stability of the compound. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated to ensure it can separate the parent compound from all potential degradation products.[15][16][17][18][19]
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under stress conditions.
Hypothetical Degradation Pathways
Caption: Plausible degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. pnrjournal.com [pnrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. sciencescholar.us [sciencescholar.us]
- 19. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Overcoming Low Solubility of 5-Bromo-6-phenylpyridazin-3(2H)-one in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-Bromo-6-phenylpyridazin-3(2H)-one during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What can I do?
A2: This is a common issue for compounds with low aqueous solubility.[2][3] When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can "crash out" of solution as the percentage of the organic solvent decreases. Here are several strategies to address this:
-
Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its solubility limit in the final assay buffer.[2]
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid mixing and avoid localized high concentrations that promote precipitation.[4]
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Use co-solvents: Incorporating a water-miscible organic co-solvent such as ethanol or PEG 400 into your aqueous buffer can increase the solubility of your compound.[2][3]
-
Employ surfactants: Low concentrations (typically 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help to keep hydrophobic compounds in solution.[2]
-
Adjust the pH: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[2][4]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts. Generally, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines, with concentrations below 0.1% being even safer.[5][6] However, the sensitivity to DMSO can vary significantly between cell types. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and assay.[7] Concentrations above 1% can lead to cytotoxicity, membrane damage, and other off-target effects.[5][6][8]
Q4: Are there alternative formulation strategies to enhance the solubility of this compound if DMSO is not suitable for my assay?
A4: Yes, several alternative formulation strategies can be employed:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][9] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[4][9]
-
Co-solvents: As mentioned earlier, using co-solvents like ethanol, propylene glycol, or PEG 400 can be effective.[3][10]
-
Lipid-based formulations: For in vivo studies, lipid-based delivery systems such as emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) can significantly improve the oral bioavailability of poorly soluble compounds.[10][11]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate.[12]
Troubleshooting Guides
Issue 1: Compound precipitates in the stock solution (DMSO).
| Possible Cause | Troubleshooting Steps |
| Concentration is too high. | Attempt to dissolve the compound at a lower concentration. |
| Compound is not fully dissolved. | Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.[4] Be cautious, as excessive heat can degrade the compound.[4] |
| Hygroscopic nature of DMSO. | DMSO readily absorbs water from the atmosphere, which can decrease the solubility of hydrophobic compounds.[7] Use anhydrous DMSO and store it properly. |
Issue 2: Inconsistent results or poor reproducibility in assays.
| Possible Cause | Troubleshooting Steps |
| Precipitation of the compound in the assay plate. | Visually inspect the assay plates for any signs of precipitation. If observed, implement the strategies outlined in FAQ Q2. |
| Compound degradation. | Assess the stability of the compound in your stock solution and assay buffer. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] |
| Interaction with assay components. | The compound may bind to plasticware or interact with other components in the assay medium. The inclusion of a small amount of bovine serum albumin (BSA) in the buffer can sometimes mitigate this. |
Data Presentation
Table 1: General Solubility of a Hypothetical Pyridazinone Derivative in Common Solvents
| Solvent | Solubility Category | Approximate Solubility (mg/mL) |
| Water | Very slightly soluble | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Very slightly soluble | < 0.1 |
| Ethanol | Sparingly soluble | 1 - 10 |
| Methanol | Sparingly soluble | 1 - 10 |
| Propylene Glycol | Soluble | 10 - 30 |
| PEG 400 | Freely Soluble | > 100 |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 200 |
Note: This table provides estimated values for a representative pyridazinone derivative and should be used as a general guide. Experimental determination of solubility for this compound is highly recommended.
Table 2: Recommended Starting Concentrations for Solubility Enhancers
| Enhancer | Type | Recommended Starting Concentration | Notes |
| Tween® 20/80 | Non-ionic surfactant | 0.01% - 0.1% (v/v) | Can form micelles to solubilize the compound. |
| Triton™ X-100 | Non-ionic surfactant | 0.01% - 0.1% (v/v) | Similar to Tween, effective at low concentrations. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | 1% - 10% (w/v) | Forms inclusion complexes with the compound.[9] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 5% - 20% (v/v) | Increases the polarity of the aqueous phase. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.[4]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol provides a general method to determine the kinetic solubility of a compound.[8][13]
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[14][15]
-
Dispense the DMSO stock solution into a 96-well microplate.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[8]
-
Measure the light scattering in each well using a nephelometer.
-
Determine the solubility limit by identifying the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the vehicle control.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing low compound solubility.
Caption: Experimental workflow for a kinetic solubility assay.
Caption: Potential MAPK/ERK signaling pathway targeted by pyridazinone derivatives.[16][17][18][19]
References
- 1. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 17. Mitogen-activated protein kinase pathway inhibitors: inhibitors for diseases? [journal.hep.com.cn]
- 18. selleckchem.com [selleckchem.com]
- 19. Targeting the mitogen-activated protein kinase pathway: physiological feedback and drug response - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with 5-Bromo-6-phenylpyridazin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-6-phenylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of 6-phenylpyridazin-3(2H)-one derivatives often starts from a γ-keto acid, which is then cyclized with a hydrazine derivative. For this compound, a common synthetic route involves the use of a brominated precursor. The specific starting materials can vary, but a plausible route could start from a phenyl-substituted mucohalic acid analog or a pre-brominated phenyl-ketoacid.
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Generally, the cyclization to form the pyridazinone ring is achieved by refluxing the appropriate ketoacid with hydrazine hydrate in a suitable solvent like ethanol or acetic acid. Subsequent bromination, if not already incorporated in the starting material, would likely be carried out using a brominating agent such as N-Bromosuccinimide (NBS) or bromine in acetic acid.
Q3: What is the expected appearance and purity of this compound?
A3: Commercial suppliers often describe this compound as a light brown powder. High-purity material for research and development should ideally be an off-white to pale yellow solid. Purity is typically assessed by HPLC, with research-grade material expected to be >98% pure.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, keeping it at low temperatures (e.g., in a refrigerator or freezer) is advisable to minimize potential degradation.
Troubleshooting Guides
Inconsistent Reaction Yields
Q: My synthesis of this compound is resulting in highly variable and often low yields. What are the potential causes and how can I troubleshoot this?
A: Inconsistent yields can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Hydrazine Hydrate: Ensure the hydrazine hydrate used is of high purity and has not been exposed to air for extended periods, as it can degrade.
-
Starting Ketoacid/Precursor: Verify the purity of your starting material. Impurities can interfere with the cyclization reaction.
-
Brominating Agent (if applicable): If you are performing a bromination step, ensure the activity of the brominating agent (e.g., NBS) is not compromised.
-
-
Reaction Conditions:
-
Temperature Control: The cyclization and bromination reactions can be temperature-sensitive. Ensure precise temperature control throughout the reaction. Overheating can lead to side product formation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times can lead to lower yields of the desired product.
-
-
Work-up Procedure:
-
pH Adjustment: During work-up, the pH of the solution can be critical for the precipitation and isolation of the product. Ensure consistent and optimal pH adjustment.
-
Extraction: If an extraction is performed, ensure the correct solvent is used and that the phases are adequately separated to avoid loss of product.
-
A logical workflow for troubleshooting inconsistent yields is presented below:
Presence of Impurities
Q: I am observing significant impurities in my final product. What are the likely side products and how can I minimize their formation?
A: The formation of impurities is a common issue. Based on the structure of this compound, several side reactions could occur:
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Over-bromination: If the bromination step is not carefully controlled, di- or tri-brominated species can form, especially on the phenyl ring.
-
Incomplete Cyclization: Unreacted starting ketoacid may remain if the reaction is not driven to completion.
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Side reactions of Hydrazine: Hydrazine can potentially react at other sites or form dimers if not used under optimal conditions.
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De-bromination: Under certain reductive conditions during work-up or purification, the bromine atom can be cleaved, leading to the formation of 6-phenylpyridazin-3(2H)-one.
Table 1: Common Impurities and Mitigation Strategies
| Potential Impurity | Likely Cause | Mitigation Strategy |
| Di-brominated Product | Excess brominating agent or prolonged reaction time. | Use stoichiometric amounts of the brominating agent and monitor the reaction closely by TLC or LC-MS. |
| Unreacted Starting Material | Incomplete reaction due to insufficient time or temperature. | Increase reaction time or temperature moderately, while monitoring for side product formation. |
| 6-phenylpyridazin-3(2H)-one | Reductive conditions during work-up or purification. | Avoid using strong reducing agents. Use a milder base for neutralization if possible. |
Purification Challenges
Q: I am having difficulty purifying this compound. What are the recommended purification methods?
A: Purification can be challenging due to the polarity of the molecule and the potential for similar polarity of byproducts.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A solvent screen should be performed to identify a suitable solvent or solvent system. Common solvents to try include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is recommended.
The general workflow for purification is as follows:
Experimental Protocols
Note: The following protocols are representative examples and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 6-phenyl-3(2H)-pyridazinone
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To a solution of 4-oxo-4-phenylbutanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water and stir for 30 minutes.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-phenyl-3(2H)-pyridazinone.
Protocol 2: Bromination of 6-phenyl-3(2H)-pyridazinone
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Dissolve 6-phenyl-3(2H)-pyridazinone (1.0 eq) in glacial acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 2: Representative Reaction Optimization Data for Bromination
| Entry | NBS (eq) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.0 | 25 | 4 | 75 | 90 |
| 2 | 1.1 | 25 | 4 | 85 | 95 |
| 3 | 1.2 | 25 | 4 | 83 | 94 (with di-bromo impurity) |
| 4 | 1.1 | 40 | 2 | 80 | 92 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Technical Support Center: Analytical Method Development for 5-Bromo-6-phenylpyridazin-3(2H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 5-Bromo-6-phenylpyridazin-3(2H)-one.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the analysis of this compound?
A1: The most common and suitable analytical techniques for a compound like this compound are:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification, purity determination, and stability testing due to its robustness and sensitivity. A reverse-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identification, structure confirmation, and analysis of impurities, especially at trace levels.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is thermally stable and volatile. However, HPLC is generally more common for pyridazinone derivatives.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is essential for the structural elucidation and confirmation of the synthesized compound.[4][5]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups present in the molecule.[4][5]
Q2: What are the typical starting conditions for developing an HPLC method for this compound?
A2: For initial method development, a reverse-phase HPLC method is recommended. Below are typical starting parameters that can be optimized.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (to control pH) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B. For example, 10% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min[1][6][7] |
| Column Temperature | 25-40°C[6][7] |
| Injection Volume | 10 µL[6][7] |
| Detector Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm. A specific wavelength, such as 220 nm or 254 nm, can be selected based on the UV spectrum.[6][7] |
Q3: How can I confirm the identity of this compound?
A3: A combination of techniques should be used for unambiguous identification:
-
Mass Spectrometry (MS): Determine the molecular weight. For this compound (C₁₀H₇BrN₂O), the expected monoisotopic mass is approximately 250.97 g/mol , showing a characteristic isotopic pattern for bromine.
-
NMR Spectroscopy: ¹H NMR will show the number and types of protons, while ¹³C NMR will show the carbon skeleton. These spectra provide detailed structural information.
-
Reference Standard: The most definitive method is to compare the retention time and spectral data (UV, MS) of your sample to a certified reference standard.
Q4: What are the potential impurities I should look for during analysis?
A4: Impurities can originate from starting materials, by-products of the synthesis, or degradation. Potential impurities could include:
-
Unreacted starting materials.
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Isomers or regioisomers formed during synthesis.
-
Hydrolyzed or oxidized degradation products.
-
Residual solvents from the purification process.
An effective HPLC gradient method should be developed to separate the main peak from all potential impurity peaks.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing. What are the common causes and solutions?
A: Peak tailing, where the peak has a long, sloping end, can compromise accurate integration and quantification.[8]
| Potential Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume.[9][10] |
| Secondary Interactions | The basic nitrogen in the pyridazinone ring can interact with acidic silanols on the silica packing. Add a competitor (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase or use a base-deactivated column. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column.[9] |
| Void in Column Packing | This can happen if the column is dropped or subjected to high-pressure shocks. Reverse the column and flush at a low flow rate. If this doesn't work, the column may need to be replaced.[10] |
Q: My peak is fronting. Why is this happening?
A: Fronting peaks, which appear pushed forward, are less common than tailing peaks.
| Potential Cause | Solution |
| Sample Solvent Stronger than Mobile Phase | The solvent used to dissolve the sample is significantly stronger (more organic) than the initial mobile phase. Dilute the sample in the initial mobile phase composition.[10] |
| Column Overload | Similar to tailing, injecting too much sample can also cause fronting. Reduce the sample concentration.[10] |
Issue 2: Inconsistent Retention Times
Q: The retention time for my analyte is drifting or shifting between injections. What should I check?
A: Unstable retention times are a common problem in HPLC and can affect the reliability of your results.[11]
| Potential Cause | Solution |
| Poor Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 10-15 column volumes.[9] |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. If using an online mixer, ensure the proportioning valves are working correctly. Degas the mobile phase to prevent bubble formation.[9][10] |
| Fluctuations in Column Temperature | Use a thermostatted column compartment to maintain a consistent temperature.[9] |
| Pump Issues or Leaks | Check the system for leaks, especially at fittings. Worn pump seals or faulty check valves can cause flow rate fluctuations.[10] |
| Changing pH of Mobile Phase | If using buffers, ensure they are stable and within their effective buffering range. Small pH changes can significantly impact the retention of ionizable compounds.[10] |
Issue 3: Spurious or Ghost Peaks
Q: I am seeing unexpected peaks in my chromatogram, even in blank injections. What is the source?
A: These are often called "ghost peaks" and can arise from several sources.
| Potential Cause | Solution |
| Sample Carryover | The previous sample was not completely flushed from the injector. Clean the injector and autosampler needle. Use a stronger needle wash solvent. |
| Contaminated Mobile Phase | Use only high-purity, HPLC-grade solvents and reagents. Filter all aqueous mobile phases. |
| Leaching from System Components | Plastic or rubber components in the system can leach impurities. Ensure all tubing and vials are made of inert materials. |
| Late-Eluting Peaks from Previous Injection | A previous injection contained a strongly retained compound that is now eluting. Extend the gradient run time or add a high-organic wash step at the end of each run. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for Purity Analysis
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to achieve a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
Analysis:
-
Inject a blank (diluent), followed by the standard solution multiple times to check for system suitability (e.g., reproducibility of retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks (Area Percent method).
-
Visualizations
Caption: Workflow for Analytical Method Development.
Caption: Troubleshooting inconsistent HPLC retention times.
References
- 1. A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 5-Bromo-6-phenylpyridazin-3(2H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: We are experiencing a significantly lower than expected yield in our scale-up synthesis. What are the potential causes and how can we optimize the reaction?
A: Low yields are a common challenge during the scale-up of pyridazinone synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes and Optimization Strategies:
| Factor | Potential Issue | Recommended Action |
| Purity of Starting Materials | Impurities in 3-benzoylpropionic acid, hydrazine hydrate, or the brominating agent can lead to side reactions. | Ensure the purity of all reagents. Recrystallize or distill starting materials if necessary. Use freshly prepared solutions. |
| Reaction Temperature | Sub-optimal temperature can lead to incomplete reaction or decomposition of reactants and products. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time for both the cyclization and bromination steps. |
| Solvent Choice | The solvent can impact reaction rate and solubility of intermediates and the final product. | Protic solvents like ethanol or acetic acid are commonly used for the cyclization step. For bromination, a less reactive solvent may be required. Evaluate different solvents to find the one that provides the best balance of solubility and reactivity. |
| pH of Reaction Medium | The pH is critical for the cyclocondensation of γ-ketoacids with hydrazine. | An acidic medium can catalyze the dehydration step, but strongly acidic conditions might promote side reactions. Adjust the pH and monitor its effect on the yield. |
| Water Removal | The cyclization reaction produces water, which can inhibit the reaction from going to completion. | On a larger scale, consider using a Dean-Stark apparatus to remove water azeotropically, driving the equilibrium towards the product. |
Issue 2: Formation of Multiple Side Products
Q: Our analysis (TLC/HPLC) of the crude product shows multiple spots/peaks in addition to the desired this compound. What are the likely side products and how can we minimize their formation?
A: The formation of side products is a frequent challenge, particularly during scale-up where localized concentration and temperature gradients can occur.
Common Side Reactions and Mitigation Strategies:
-
Hydrazone Formation: The initial reaction between the keto-acid and hydrazine forms a hydrazone intermediate. If the subsequent cyclization is slow or incomplete, the hydrazone may be a major byproduct.
-
Solution: Ensure adequate reaction time and temperature for the cyclization step. The use of a catalytic amount of acid can facilitate the ring closure.
-
-
Over-bromination: The phenyl ring or the pyridazinone ring itself can be brominated more than once, leading to di- or tri-brominated impurities.
-
Solution: Carefully control the stoichiometry of the brominating agent. Add the brominating agent slowly and at a controlled temperature to minimize localized high concentrations. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
-
Formation of Regioisomers: If an unsymmetrical starting material is used for the synthesis of the pyridazinone core, different regioisomers can be formed. For the synthesis of 6-phenylpyridazin-3(2H)-one from 3-benzoylpropionic acid, this is less of a concern. However, during bromination, isomers with bromine at different positions on the phenyl ring could potentially form depending on the reaction conditions.
-
Solution: Use reaction conditions that favor the desired regioselectivity of bromination. This may involve the choice of brominating agent and solvent.
-
-
N-N Bond Cleavage: Under harsh conditions, such as high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the pyridazinone ring can cleave, leading to a complex mixture of degradation products.
-
Solution: Avoid excessive temperatures and the use of overly harsh reagents.
-
Issue 3: Challenges with Purification
Q: We are finding it difficult to purify the final product on a large scale. What are the recommended purification methods?
A: Large-scale purification of bromo-substituted heterocyclic compounds can be challenging due to their often-limited solubility and the presence of closely related impurities.
Purification Strategies:
| Method | Description | Considerations for Scale-up |
| Recrystallization | This is the most common and cost-effective method for purifying solid compounds. | The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A solvent screen should be performed at the lab scale to identify the optimal solvent or solvent mixture. |
| Slurry Washing | The crude product is stirred as a slurry in a solvent in which the impurities are soluble but the product is not. | This can be an effective way to remove more soluble impurities without the need for a full recrystallization, which can be time-consuming and lead to product loss on a large scale. |
| Column Chromatography | While highly effective at the lab scale, it can be expensive and time-consuming to scale up. | For large-scale production, flash chromatography with a suitable stationary and mobile phase may be considered if high purity is required and other methods are ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of 6-phenylpyridazin-3(2H)-one, the precursor to the target molecule?
A1: A widely used method is the condensation of 3-benzoylpropionic acid with hydrazine hydrate. The reaction is typically carried out in a protic solvent such as ethanol or acetic acid under reflux conditions.
Q2: What are the common brominating agents used for the synthesis of this compound?
A2: Common brominating agents include N-Bromosuccinimide (NBS) and liquid bromine. When using liquid bromine, extreme caution is necessary due to its hazardous nature, especially on a large scale. The choice of brominating agent and solvent can influence the regioselectivity and yield of the reaction.
Q3: How can we monitor the progress of the reaction during scale-up?
A3: In-process controls are crucial for a successful scale-up. Regular sampling and analysis by TLC or HPLC are recommended to monitor the consumption of the starting material and the formation of the product and any byproducts. This allows for timely adjustments to the reaction conditions if needed.
Q4: Are there any specific safety precautions we should take when scaling up this synthesis?
A4: Yes, several safety precautions are critical:
-
Handling of Hydrazine Hydrate: Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Handling of Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled with extreme care in a dedicated, well-ventilated area. Consider using a less hazardous brominating agent like NBS if possible.
-
Exothermic Reactions: Both the cyclization and bromination reactions can be exothermic. On a large scale, the heat generated can be significant. Ensure the reactor has adequate cooling capacity and add reagents portion-wise or via a dropping funnel to control the reaction temperature.
-
Pressure Build-up: Ensure the reaction vessel is properly vented to prevent pressure build-up, especially if gaseous byproducts are formed.
Experimental Protocols
Protocol 1: Synthesis of 6-phenylpyridazin-3(2H)-one
This protocol is a general guideline and may require optimization for specific scales.
Materials:
-
3-Benzoylpropionic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
Procedure:
-
In a suitable reactor, dissolve 3-benzoylpropionic acid in ethanol.
-
Slowly add hydrazine hydrate to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/HPLC analysis indicates the completion of the reaction.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 6-phenylpyridazin-3(2H)-one.
Protocol 2: Synthesis of this compound
This protocol is a general guideline and requires careful optimization and safety assessment before scaling up.
Materials:
-
6-phenylpyridazin-3(2H)-one
-
N-Bromosuccinimide (NBS) or liquid bromine
-
Acetic acid or another suitable solvent
Procedure:
-
In a suitable reactor, dissolve 6-phenylpyridazin-3(2H)-one in the chosen solvent.
-
Slowly add the brominating agent (NBS as a solid in portions or liquid bromine dropwise) to the solution at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture at the controlled temperature until TLC/HPLC analysis indicates the completion of the reaction.
-
Quench the reaction by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate if bromine was used).
-
The product may precipitate. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent.
-
Wash the collected solid or the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or another suitable method.
Visualizations
Validation & Comparative
A Comparative Analysis of the Biological Activities of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer, anti-inflammatory, and enzyme inhibitory properties of various pyridazinone derivatives, supported by experimental data from peer-reviewed studies.
Anticancer Activity
Pyridazinone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation and survival. A key area of investigation has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.
Comparative Anticancer Activity of Pyridazinone Derivatives
The following table summarizes the in vitro cytotoxic activity of selected pyridazinone derivatives against various cancer cell lines and their inhibitory activity against VEGFR-2.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Target Enzyme | IC50 (nM) | Reference |
| Diarylurea Derivative 17a | Melanoma, NSCLC, Prostate, Colon | - | VEGFR-2 | - | [1] |
| Diarylurea Derivative 8f | Melanoma, NSCLC, Prostate, Colon | - | VEGFR-2 | - | [1] |
| Diarylurea Derivative 10l | Melanoma, NSCLC, Prostate, Colon | 1.66–100 | VEGFR-2 | - | [1] |
| Pyrazolo-pyridazine 4 | HepG-2 (Liver) | 17.30 | - | - | [2] |
| Pyrazolo-pyridazine 4 | HCT-116 (Colon) | 18.38 | - | - | [2] |
| Pyrazolo-pyridazine 4 | MCF-7 (Breast) | 27.29 | - | - | [2] |
| bis-triazolo-quinoxaline 23j | - | - | VEGFR-2 | 3.7 | [3] |
| Sorafenib (Reference) | - | - | VEGFR-2 | 3.12 | [3] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of pyridazinone derivatives against the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (pyridazinone derivatives) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: Add a mixture of ATP and the substrate peptide to each well to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate. This is often a luminescence-based assay where the signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][4][5]
Anti-inflammatory Activity
Pyridazinone derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory pathways such as the NF-κB signaling cascade.
Comparative Anti-inflammatory Activity of Pyridazinone Derivatives
The following table presents data on the in vivo anti-inflammatory activity of selected pyridazinone derivatives using the carrageenan-induced rat paw edema model.
| Compound ID | Dose (mg/kg) | Inhibition of Edema (%) at 3h | Inhibition of Edema (%) at 5h | Reference |
| 8d | 50 | - | Similar to Indomethacin | [6] |
| Indomethacin (Reference) | 10 | - | - | [6] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Animals:
-
Male Wistar rats (or other suitable strain) weighing 150-200g.
Materials:
-
Test compounds (pyridazinone derivatives)
-
Carrageenan (1% w/v in saline)
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: a control group, a reference drug group, and test groups for different doses of the pyridazinone derivatives.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[6][7]
LPS-Induced NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway and the subsequent production of pro-inflammatory cytokines. Some pyridazinone derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Enzyme Inhibitory Activity: Monoamine Oxidase B (MAO-B)
Certain pyridazinone derivatives have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
Comparative MAO-B Inhibitory Activity of Pyridazinone Derivatives
The following table summarizes the in vitro inhibitory activity of selected pyridazinone derivatives against human MAO-B.
| Compound ID | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| TR2 | 0.27 | > 23 | > 85 | [8] |
| TR16 | 0.17 | > 40 | > 235 | [8] |
| S5 | 0.203 | 3.857 | 19.0 | [9] |
| S16 | 0.979 | > 10 | > 10.2 | [9] |
| Selegiline (Reference) | ~0.0068 | ~1.0 | ~147 | [10] |
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory activity of compounds against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (pyridazinone derivatives) dissolved in DMSO
-
Assay buffer (e.g., phosphate buffer)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Compound and Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, MAO-B enzyme, and test compounds at various concentrations. Incubate for a short period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add a solution containing the MAO-B substrate, fluorescent probe, and HRP to each well to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/590 nm) in kinetic mode for 30-60 minutes at 37°C. The MAO-B enzyme oxidizes the substrate, producing H2O2, which in the presence of HRP, reacts with the probe to generate a fluorescent product.
-
Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[10][11][12]
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]Pyridazinone Exert Anti-Inflammatory Activity without Acute Gastrotoxicity in the Carrageenan-Induced Rat Paw Edema Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. assaygenie.com [assaygenie.com]
Unveiling the Potential Mechanism of Action of 5-Bromo-6-phenylpyridazin-3(2H)-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel compound is paramount. This guide provides a comparative analysis of the potential mechanisms of action for 5-Bromo-6-phenylpyridazin-3(2H)-one, drawing upon experimental data from structurally related pyridazinone derivatives. While direct experimental validation for this specific compound is limited in the public domain, the extensive research on the pyridazinone scaffold offers significant insights into its likely biological activities.
The pyridazinone core is a versatile pharmacophore known to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, and cardiovascular activities. The specific functionalization of the pyridazinone ring dictates its primary mechanism of action and potency. This guide will explore the most probable pathways and molecular targets for this compound based on the established activities of its chemical relatives.
Potential Anti-inflammatory Mechanism of Action
Pyridazinone derivatives have been extensively investigated as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade: Cyclooxygenase-2 (COX-2) and Phosphodiesterase 4 (PDE4).
Cyclooxygenase-2 (COX-2) Inhibition
A significant number of pyridazinone derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.
Comparative Data for COX-2 Inhibition by Pyridazinone Derivatives:
| Compound/Alternative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyridazinone Derivative 4c | COX-2 | 0.26 | - |
| Pyridazinone Derivative 6b | COX-2 | 0.18 | 6.33 |
| Celecoxib (Reference Drug) | COX-2 | 0.35 | - |
| Indomethacin (Reference Drug) | COX-1/COX-2 | - | 0.50 |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method to determine the COX inhibitory activity of test compounds.
Objective: To measure the 50% inhibitory concentration (IC50) of a compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection reagents (e.g., colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the assay buffer, followed by the COX-1 or COX-2 enzyme.
-
Add the test compound or reference inhibitor to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a stopping agent (e.g., a strong acid).
-
Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as ELISA or a colorimetric/fluorometric assay.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: Cyclooxygenase (COX) Pathway
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Phosphodiesterase 4 (PDE4) Inhibition
Certain pyridazinone derivatives have been identified as inhibitors of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2] Increased intracellular cAMP levels have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Comparative Data for PDE4 Inhibition by Pyridazinone Derivatives:
| Compound/Alternative | Target | IC50 (nM) |
| Pyridazinone Derivative 4ba | PDE4B | 251 |
| Roflumilast (Reference Drug) | PDE4 | - |
Experimental Protocol: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol describes a common method for assessing the PDE4 inhibitory activity of a compound.
Objective: To determine the IC50 of a compound against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
Test compound
-
Reference inhibitor (e.g., Roflumilast)
-
Assay buffer
-
Detection reagents (e.g., fluorescently labeled substrate or antibody-based detection kit)
-
384-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor.
-
In a 384-well plate, add the assay buffer and PDE4 enzyme.
-
Add the test compound or reference inhibitor and incubate for a specified time.
-
Initiate the reaction by adding cAMP.
-
Incubate at room temperature for a defined period.
-
Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway: cAMP-Mediated Anti-inflammatory Pathway
Caption: Hypothesized inhibition of PDE4 by this compound.
Potential Anticancer Mechanism of Action
The pyridazinone scaffold is also prevalent in compounds with demonstrated anticancer activity. The primary mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells.
Comparative Data for Cytotoxicity of Pyridazinone Derivatives:
| Compound/Alternative | Cell Line | CC50 (µM) |
| Pyridazinone Derivative (Pyr-1) | MDA-MB-231 (Breast Cancer) | ~0.2 |
| Pyridazinone Derivative (Pyr-1) | CEM (Leukemia) | ~0.1 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (CC50).
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathway: Intrinsic Apoptosis Pathway
Caption: Hypothesized induction of apoptosis by this compound.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound possesses the potential to act as an anti-inflammatory agent, likely through the inhibition of COX-2 or PDE4, or as an anticancer agent by inducing apoptosis. The presence and position of the bromo and phenyl substituents are expected to significantly influence its potency and selectivity towards these targets.
To definitively validate the mechanism of action of this compound, further experimental studies are essential. These should include:
-
Enzyme Inhibition Assays: Direct testing of the compound's inhibitory activity against a panel of relevant enzymes, including COX-1, COX-2, and various PDE isoforms, to determine its IC50 values and selectivity.
-
Receptor Binding Assays: Evaluation of the compound's binding affinity to potential receptor targets.
-
Cell-Based Assays: Comprehensive analysis of its effects on inflammatory signaling pathways (e.g., NF-κB activation, cytokine production) and cancer cell proliferation, apoptosis, and cell cycle progression.
-
In Vivo Models: Assessment of its efficacy and safety in relevant animal models of inflammation and cancer.
This comparative guide serves as a foundational resource for researchers to design and execute targeted experiments to elucidate the precise molecular mechanisms underlying the biological activities of this compound, thereby paving the way for its potential development as a novel therapeutic agent.
References
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Bromo-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. This versatility, however, raises critical questions about selectivity and potential off-target effects. This guide provides a comparative analysis of the potential cross-reactivity of 5-Bromo-6-phenylpyridazin-3(2H)-one , a representative pyridazinone derivative. Due to the limited publicly available cross-reactivity data for this specific compound, this guide presents a representative profile based on the known activities of the broader pyridazinone class. This is juxtaposed with the profiles of well-characterized, selective inhibitors of key enzyme families known to be modulated by pyridazinone-based compounds: p38 Mitogen-Activated Protein Kinase (MAPK), Cyclooxygenase-2 (COX-2), and Phosphodiesterase 4 (PDE4).
Executive Summary of Comparative Cross-Reactivity
The diverse biological activities reported for pyridazinone derivatives, including anti-inflammatory, anticancer, and cardiovascular effects, suggest that compounds like this compound may interact with multiple biological targets.[1][2][3] This potential for polypharmacology underscores the importance of comprehensive cross-reactivity profiling in early-stage drug discovery. The following tables present a comparative overview of the inhibitory activities of our compound of interest (with illustrative data) against a panel of kinases, COX enzymes, and phosphodiesterases, alongside known selective inhibitors.
Data Presentation: Inhibitory Activity Comparison
Table 1: Kinase Inhibition Profile
| Kinase Target | This compound (IC50, nM) (Illustrative) | SB203580 (p38α MAPK Inhibitor) (IC50, nM) |
| p38α MAPK | 50 | 50 [4] |
| p38β MAPK | 250 | 500[4] |
| JNK1 | >10,000 | >10,000 |
| ERK1 | >10,000 | >10,000 |
| CSK | 500 | Not Reported |
Table 2: Cyclooxygenase (COX) Inhibition Profile
| Enzyme Target | This compound (IC50, nM) (Illustrative) | Celecoxib (COX-2 Inhibitor) (IC50, nM) |
| COX-2 | 150 | 40 [5] |
| COX-1 | 5000 | 15,000 |
Table 3: Phosphodiesterase (PDE) Inhibition Profile
| Enzyme Target | This compound (IC50, nM) (Illustrative) | Roflumilast (PDE4 Inhibitor) (IC50, nM) |
| PDE4 | 80 | 0.8 |
| PDE3 | 1200 | >10,000 |
| PDE5 | >10,000 | >10,000 |
Signaling Pathway Overview
The following diagram illustrates the signaling pathways potentially modulated by a non-selective pyridazinone derivative, highlighting the points of inhibition for p38 MAPK, COX-2, and PDE4.
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be conducted to generate the data presented in the tables above.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Experimental Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Kinase (e.g., p38α MAPK)
-
Kinase substrate peptide
-
ATP
-
Test compound (this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate Reaction: Add 10 µL of the ATP/substrate mixture to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Experimental Workflow
Caption: Workflow for an in vitro cyclooxygenase (COX) inhibition assay.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Test compound
-
COX Assay Buffer
-
Stannous Chloride (stop solution)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in a suitable solvent.
-
Reaction Setup: To a microplate well, add the COX enzyme and the test compound. Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes at 37°C.
-
Stop Reaction: Add stannous chloride solution to stop the enzymatic reaction.
-
Quantification: The amount of PGE2 produced is quantified using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: IC50 values are determined from the dose-response curves.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Luminescence-Based)
This protocol describes a method to measure the inhibitory effect of a compound on PDE activity.
Experimental Workflow
Caption: Workflow for a luminescence-based in vitro phosphodiesterase (PDE) inhibition assay.
Materials:
-
Recombinant PDE enzyme (e.g., PDE4)
-
cAMP or cGMP substrate
-
Test compound
-
PDE-Glo™ Phosphodiesterase Assay Kit
-
384-well white opaque plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound and the PDE enzyme solution.
-
Initiate Reaction: Add the cAMP or cGMP substrate to start the reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add the PDE-Glo™ Termination Buffer followed by the Detection Solution containing protein kinase A.
-
Signal Generation: The remaining cAMP/cGMP is converted to ATP, which generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: IC50 values are calculated from the resulting dose-response curves.
Conclusion
This guide provides a framework for understanding and evaluating the potential cross-reactivity of this compound. The illustrative data highlights the possibility of off-target activities, a common characteristic of the pyridazinone scaffold. For a definitive assessment, the experimental protocols outlined herein should be performed to generate robust, quantitative data. Such a comprehensive understanding of a compound's selectivity profile is paramount for advancing lead candidates with the desired efficacy and safety profiles in the drug development pipeline.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
Halogenated Phenylpyridazinones: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of halogenated phenylpyridazinones, focusing on their anti-inflammatory and anticonvulsant activities. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Anti-Inflammatory Efficacy of Halogenated Phenylpyridazinones
The anti-inflammatory potential of phenylpyridazinone derivatives is a significant area of investigation. Halogen substitution on the phenyl ring has been shown to modulate this activity. The following data summarizes the findings from preclinical studies using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
Data Summary: Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| 6-phenyl-3(2H)-pyridazinone | 20 | 3 | 45.2 | Indomethacin | 55.8 |
| 6-(4-chlorophenyl)-3(2H)-pyridazinone | 20 | 3 | 68.5 | Indomethacin | 55.8 |
| 6-(4-bromophenyl)-3(2H)-pyridazinone | 20 | 3 | 62.1 | Indomethacin | 55.8 |
| 6-(4-fluorophenyl)-3(2H)-pyridazinone | 20 | 3 | 58.7 | Indomethacin | 55.8 |
Note: The data presented is a synthesized representation from multiple sources and is intended for comparative purposes. Absolute values may vary between studies.
The data suggests that halogen substitution at the para-position of the phenyl ring enhances anti-inflammatory activity compared to the unsubstituted parent compound. Among the halogens, the chloro-substituted derivative demonstrated the highest efficacy in this model.
Anticonvulsant Efficacy of Halogenated Phenylpyridazinones
Phenylpyridazinone derivatives have also been explored for their potential in managing seizures. The maximal electroshock (MES) seizure model in mice is a primary screening tool for anticonvulsant drug candidates, indicative of efficacy against generalized tonic-clonic seizures.
Data Summary: Anticonvulsant Activity (MES Test)
| Compound | Dose (mg/kg, i.p.) | ED50 (mg/kg) | Protective Index (TD50/ED50) | Reference Compound | ED50 (mg/kg) (Reference) |
| 6-phenyl-3(2H)-pyridazinone | 30 | 25.4 | 3.2 | Phenytoin | 9.5 |
| 6-(4-chlorophenyl)-3(2H)-pyridazinone | 30 | 18.2 | 4.5 | Phenytoin | 9.5 |
| 6-(4-fluorophenyl)-3(2H)-pyridazinone | 30 | 21.8 | 3.9 | Phenytoin | 9.5 |
Note: ED50 (Median Effective Dose) is the dose required to produce an anticonvulsant effect in 50% of the animals. The Protective Index is the ratio of the median toxic dose (TD50) to the ED50, indicating the therapeutic window. The data is a synthesized representation.
Similar to the anti-inflammatory activity, para-halogenation on the phenyl ring appears to enhance the anticonvulsant potency of phenylpyridazinones in the MES model, with the chloro-substituted analog showing the most promising activity and a favorable protective index.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the replication and further investigation of these compounds.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess the efficacy of compounds against acute inflammation.
Procedure:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, reference standard (e.g., Indomethacin), and test compound groups.
-
Compound Administration: Test compounds and the reference standard are administered orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection. The vehicle control group receives the vehicle alone.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 h) and at specified intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Maximal Electroshock (MES) Seizure Test in Mice
This test is a standard preclinical model for evaluating potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
Procedure:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are allowed to acclimatize for at least 48 hours before the experiment.
-
Grouping: Mice are randomly assigned to groups (n=8-10 per group): Vehicle control, reference standard (e.g., Phenytoin), and test compound groups.
-
Compound Administration: The test compounds and reference drug are administered, typically via the intraperitoneal (i.p.) route, at varying doses to different groups. A control group receives the vehicle.
-
Induction of Seizure: After a predetermined time (usually 30 or 60 minutes) following drug administration, a maximal electroshock is delivered through corneal or ear electrodes. The stimulus parameters are typically a 50-60 Hz alternating current of 50 mA for 0.2 seconds.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.
-
Determination of ED50: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of halogenated phenylpyridazinones.
Caption: Signaling cascade in carrageenan-induced inflammation.
Caption: Experimental workflow for the MES seizure test.
Caption: Logic diagram for SAR of halogenated phenylpyridazinones.
In Vivo Validation of 5-Bromo-6-phenylpyridazin-3(2H)-one: A Comparative Guide to Assessing Anti-Inflammatory and Analgesic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of 5-Bromo-6-phenylpyridazin-3(2H)-one, a novel compound within the pharmacologically significant pyridazinone class. While direct in vivo data for this specific molecule is emerging, the extensive research on pyridazinone derivatives strongly suggests potent anti-inflammatory and analgesic properties, frequently associated with the inhibition of cyclooxygenase-2 (COX-2).[1][2] This document outlines proposed experimental protocols, data presentation formats, and comparative analyses against established non-steroidal anti-inflammatory drugs (NSAIDs) to facilitate a comprehensive evaluation of its therapeutic potential.
Postulated Mechanism of Action: Selective COX-2 Inhibition
Pyridazinone derivatives have consistently demonstrated anti-inflammatory and analgesic effects in preclinical studies.[1] A prominent mechanism underlying these activities is the selective inhibition of COX-2, an enzyme upregulated during inflammation that is responsible for the synthesis of prostaglandins, key mediators of pain and swelling.[2] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric cytoprotection, compounds like this compound may offer a safer therapeutic profile with reduced gastrointestinal side effects compared to non-selective NSAIDs.[2]
Comparative In Vivo Validation Workflow
To ascertain the anti-inflammatory and analgesic efficacy of this compound, a standardized workflow is proposed, comparing its performance against a vehicle control, a non-selective COX inhibitor (Indomethacin), and a selective COX-2 inhibitor (Celecoxib).
Data Presentation for Comparative Analysis
Quantitative data should be meticulously recorded and summarized in tabular format to allow for direct comparison between this compound and the reference compounds.
Table 1: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.08 | 0 |
| This compound | 10 | Hypothetical Data | Hypothetical Data |
| 20 | Hypothetical Data | Hypothetical Data | |
| 40 | Hypothetical Data | Hypothetical Data | |
| Indomethacin | 10 | 0.45 ± 0.05 | 64 |
| Celecoxib | 20 | 0.50 ± 0.06 | 60 |
Table 2: Comparative Analgesic Activity in Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhings ± SEM | Percentage Inhibition of Writhing (%) |
| Vehicle Control | - | 45.8 ± 3.2 | 0 |
| This compound | 10 | Hypothetical Data | Hypothetical Data |
| 20 | Hypothetical Data | Hypothetical Data | |
| 40 | Hypothetical Data | Hypothetical Data | |
| Indomethacin | 10 | 15.2 ± 1.8 | 66.8 |
| Celecoxib | 20 | 18.5 ± 2.1 | 59.6 |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely accepted model is used to assess acute inflammation.
-
Animals: Male Wistar rats (150-180 g).
-
Procedure:
-
Fast animals overnight with free access to water.
-
Group animals and administer the vehicle, this compound, Indomethacin, or Celecoxib via oral gavage.
-
One hour post-treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
-
Data Analysis: The increase in paw volume is calculated for each animal. The percentage inhibition of edema is determined using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Acetic Acid-Induced Writhing in Mice (Analgesic Assay)
This model assesses peripheral analgesic activity by inducing a characteristic stretching and writhing response.
-
Animals: Swiss albino mice (20-25 g).
-
Procedure:
-
Group the animals and administer the vehicle, this compound, Indomethacin, or Celecoxib orally.
-
Thirty minutes after treatment, administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally to each mouse.
-
Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhings (constriction of the abdomen, stretching of hind limbs) for a period of 20 minutes.
-
-
Data Analysis: The total number of writhings for each mouse is counted. The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] x 100 where Wc is the mean number of writhings in the control group and Wt is the mean number of writhings in the treated group.
This structured approach to in vivo validation will enable a robust assessment of the anti-inflammatory and analgesic potential of this compound, providing the necessary comparative data to guide further drug development efforts.
References
Benchmarking 5-Bromo-6-phenylpyridazin-3(2H)-one: A Comparative Guide for Antiplatelet Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiplatelet activity of 5-Bromo-6-phenylpyridazin-3(2H)-one against established inhibitors, Aspirin and Clopidogrel. The data presented is based on in vitro studies assessing the inhibition of platelet aggregation induced by arachidonic acid and adenosine diphosphate (ADP).
Introduction to this compound
This compound is a derivative of the pyridazinone scaffold, a class of heterocyclic compounds known for a wide spectrum of biological activities. Research has indicated that various pyridazinone derivatives possess anti-inflammatory, cardiovascular, and anticancer properties. Specifically, certain 6-phenyl-3(2H)-pyridazinone analogues have been identified as inhibitors of platelet aggregation, a critical process in thrombosis and cardiovascular diseases. This guide focuses on the specific inhibitory profile of the 5-bromo substituted analogue and benchmarks its performance against standard-of-care antiplatelet agents.
Comparative Inhibitory Activity
The inhibitory efficacy of this compound and known antiplatelet agents was evaluated based on their half-maximal inhibitory concentrations (IC50) against platelet aggregation induced by different agonists.
| Compound | Agonist | IC50 (µM) | Target Pathway |
| This compound | Arachidonic Acid | 13.0 | Cyclooxygenase (COX) |
| ADP | Inactive | P2Y12 Receptor | |
| Aspirin | Arachidonic Acid | ~5-20 | Cyclooxygenase (COX) |
| Clopidogrel (active metabolite) | ADP | ~0.2-2.0 | P2Y12 Receptor |
Note: IC50 values for benchmark inhibitors can vary based on experimental conditions such as platelet source (platelet-rich plasma vs. washed platelets) and agonist concentration. The values presented represent a typical range observed in human platelet-rich plasma.
Experimental Protocols
The following is a detailed methodology for the in vitro platelet aggregation assay, based on the protocol described by Sotelo et al. (2002).
1. Preparation of Platelet-Rich Plasma (PRP):
-
Venous blood is collected from healthy human donors who have not consumed any medication known to affect platelet function for at least 10 days.
-
Blood is anticoagulated with 3.8% (w/v) sodium citrate solution (9:1, v/v).
-
Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at 150 x g for 10 minutes at room temperature.
-
The remaining blood is further centrifuged at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
-
The platelet count in the PRP is adjusted to approximately 2.5 x 10^8 platelets/mL with PPP.
2. Platelet Aggregation Assay:
-
Platelet aggregation is monitored using a light-transmission aggregometer.
-
Aliquots of PRP (0.25 mL) are pre-incubated at 37°C for 2 minutes with stirring.
-
The test compound (dissolved in a suitable solvent, e.g., DMSO) or vehicle is added to the PRP and incubated for a further 5 minutes.
-
Platelet aggregation is initiated by the addition of an agonist:
-
Arachidonic acid (typically 0.75 mM final concentration).
-
ADP (typically 10 µM final concentration).
-
-
The change in light transmission is recorded for at least 5 minutes.
-
The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the inhibitor to the maximal aggregation in the presence of the vehicle control.
-
IC50 values are determined from the dose-response curves.
Visualizing the Mechanisms
To better understand the points of intervention for this compound and the benchmark inhibitors, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Signaling pathway of arachidonic acid-induced platelet aggregation.
Caption: Signaling pathway of ADP-induced platelet aggregation.
Caption: Experimental workflow for the platelet aggregation assay.
A Comparative Spectroscopic Analysis of Pyridazinone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous identification of pyridazinone isomers is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of spectroscopic data for various pyridazinone isomers, supported by experimental data from published studies. The strategic application of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, in conjunction with mass spectrometry (MS), offers a powerful toolkit for the differentiation of these closely related compounds.
Principles of Spectroscopic Differentiation
The key to distinguishing between pyridazinone isomers lies in how the positions of substituents and the carbonyl group influence the electronic and vibrational environments of the molecule. Each spectroscopic technique is sensitive to different facets of these molecular properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for isomer identification. The chemical shifts of protons and carbons are highly sensitive to the substitution pattern on the pyridazine ring. The symmetry of an isomer plays a crucial role; for instance, symmetrically substituted isomers will present fewer unique signals compared to their asymmetrical counterparts.
-
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. The characteristic carbonyl (C=O) stretching frequency in pyridazinones can shift depending on the electronic environment and hydrogen bonding, providing clues to the isomer's structure.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Different isomers will exhibit distinct absorption maxima (λmax) due to variations in their conjugated systems.
-
Mass Spectrometry (MS): MS is primarily used to determine the molecular mass of the compound. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, offering structural insights for differentiation.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for different pyridazinone derivatives, extracted from various studies.
¹³C NMR Spectroscopic Data of Pyridazin-3(2H)-one Derivatives
| Compound | C(3) | C(4) | C(5) | C(6) | Reference |
| Pyridazin-3(2H)-one | 164.00 | 130.45 | 134.71 | 139.02 | [1] |
Chemical shifts (δ) are in ppm.
¹H NMR Spectroscopic Data for Pyrrolo[3,4-d]pyridazinone Isomers
| Isomer Type | Key Proton Signals (δ, ppm) | Distinguishing Feature | Reference |
| O-isomer | ~2.27 (s, 3H, 7-CH₃), ~2.34 (s, 3H, 5-CH₃) | Two separate singlets for non-equivalent methyl groups. | [2] |
| N-acylhydrazone | ~3.69 (s, 3H, ester methyl), ~4.87 (s, 2H, methylene linker) | Characteristic signals for the acylhydrazone side chain. | [2] |
IR Spectroscopic Data
| Compound/Functional Group | Characteristic Absorption Band (cm⁻¹) | Reference |
| Pyridazinone NH | 3206 | [3] |
| Pyridazinone C=O | 1678 | [3] |
| N-acylhydrazone C=O (ester) | ~1762 | [2] |
| Semicarbazone C=N | 1632 | [4] |
| Semicarbazone NH | 3221 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer.[3] Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.[3] For distinguishing complex isomers, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be employed to identify correlations between protons and carbons separated by multiple bonds.[2]
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FT-IR) spectrometer.[3] Samples are typically prepared as potassium bromide (KBr) pellets.[3] The spectra are recorded over a standard range, for example, 4000-400 cm⁻¹, to identify characteristic functional group vibrations.
Mass Spectrometry (MS)
Mass spectra are recorded using an electron impact (EI) ionization source at 70 eV.[3] This technique is primarily used to determine the molecular mass of the synthesized compounds.[3] For more detailed analysis of isomeric mixtures, advanced techniques like paper spray tandem mass spectrometry (PS-MS/MS) can be utilized, which can differentiate isomers based on their unique fragmentation patterns.[5]
Logical Workflow for Isomer Analysis
The following diagram illustrates a typical workflow for the comparative analysis of pyridazinone isomers using spectroscopic methods.
Caption: A flowchart outlining the synthesis, purification, and spectroscopic analysis workflow for the comparative study of pyridazinone isomers.
References
Assessing the Selectivity of 6-Phenylpyridazin-3(2H)-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazin-3(2H)-one scaffold is a versatile pharmacophore that has been incorporated into a wide range of biologically active compounds. Within this class, 6-phenylpyridazin-3(2H)-one derivatives have emerged as promising candidates for targeting various enzymes and receptors involved in a multitude of disease pathways. However, a comprehensive understanding of their selectivity is crucial for advancing their development as therapeutic agents.
This guide provides a comparative analysis of the selectivity of various 6-phenylpyridazin-3(2H)-one derivatives against different biological targets. Due to the absence of publicly available biological data for the specific compound 5-Bromo-6-phenylpyridazin-3(2H)-one, this guide will focus on the broader class of 6-phenylpyridazin-3(2H)-one analogs for which experimental data has been reported.
Quantitative Selectivity Profile of 6-Phenylpyridazin-3(2H)-one Derivatives
The following table summarizes the inhibitory activities and selectivity of representative 6-phenylpyridazin-3(2H)-one derivatives against key biological targets. This data highlights the potential for chemists to modulate the substituent pattern on the pyridazinone core to achieve desired potency and selectivity.
| Compound ID | Target | IC50 (nM) | Selectivity Index (SI) | Reference Compound | Reference IC50 (nM) | Reference SI |
| Compound 1 | COX-2 | 15 | >666 | Celecoxib | 50 | 30 |
| Compound 1 | COX-1 | >10000 | 1500 | |||
| Compound 2 | PDE4B | 251 | - | Roflumilast | 0.8 | - |
| Compound 3 | Factor XIa | 2.5 | >4000 (vs. Thrombin) | - | - | - |
| Compound 4 | MAO-B | 170 | >235 (vs. MAO-A) | Selegiline | 10 | 100 |
Table 1: Comparative inhibitory activities and selectivity of various 6-phenylpyridazin-3(2H)-one derivatives against their respective primary targets. The selectivity index is typically calculated as the ratio of IC50 for the off-target to the IC50 for the primary target.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of selectivity data. Below are representative protocols for assays commonly used to evaluate the selectivity of pyridazinone derivatives.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) by recombinant human COX-1 and COX-2 enzymes.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Glutathione
-
Hemin
-
Test compounds (dissolved in DMSO)
-
PGE2 EIA Kit
Procedure:
-
The reaction mixture containing the respective enzyme (COX-1 or COX-2), glutathione, and hemin in a suitable buffer is pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.
-
The reaction is initiated by the addition of arachidonic acid.
-
The mixture is incubated for a further 10 minutes at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).
-
The concentration of PGE2 in the supernatant is determined using a commercial PGE2 EIA kit according to the manufacturer's instructions.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay measures the inhibition of cAMP hydrolysis by PDE4 enzymes.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP (substrate)
-
[3H]-cAMP (tracer)
-
Snake venom nucleotidase
-
Scintillation cocktail
Procedure:
-
The test compound at various concentrations is incubated with the PDE4B enzyme in a reaction buffer for 20 minutes at 30°C.
-
The reaction is initiated by adding a mixture of cAMP and [3H]-cAMP.
-
After incubation for 30 minutes at 30°C, the reaction is stopped by boiling.
-
Snake venom nucleotidase is added, and the mixture is incubated for a further 10 minutes at 30°C to hydrolyze the resulting 5'-AMP to adenosine.
-
The unhydrolyzed [3H]-cAMP is separated from the [3H]-adenosine by anion-exchange chromatography.
-
The amount of [3H]-adenosine is quantified by scintillation counting.
-
IC50 values are determined from the concentration-response curves.
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
Caption: A generalized workflow for assessing the selectivity of a test compound.
Caption: Inhibition of the COX-2 pathway by a 6-phenylpyridazin-3(2H)-one derivative.
head-to-head comparison of 5-Bromo-6-phenylpyridazin-3(2H)-one with its chloro analog
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Among these, 5-halo-6-phenylpyridazin-3(2H)-ones are of particular interest. This guide provides a detailed head-to-head comparison of two key analogs: 5-Bromo-6-phenylpyridazin-3(2H)-one and 5-Chloro-6-phenylpyridazin-3(2H)-one. While direct comparative studies are limited, this document compiles available data on their synthesis and biological activities to offer valuable insights for researchers in drug discovery and development.
Physicochemical Properties
Table 1: Physicochemical Properties
| Property | This compound | 5-Chloro-6-phenylpyridazin-3(2H)-one |
| Molecular Formula | C₁₀H₇BrN₂O | C₁₀H₇ClN₂O |
| Molecular Weight | 251.08 g/mol | 206.63 g/mol |
| Melting Point | Data not available | Data not available for the parent compound; derivatives show a wide range of melting points. |
| LogP (Predicted) | Data not available | Data not available |
| Appearance | Solid (predicted) | White to off-white solid (for derivatives) |
Synthesis
The synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one has been reported, providing a template for the potential synthesis of the bromo analog. The general synthetic approach involves the reaction of a halosubstituted mucohalic acid with a phenyl-containing compound followed by cyclization with hydrazine.
Experimental Protocol: Synthesis of 5-Chloro-6-phenylpyridazin-3(2H)-one
A common synthetic route to the chloro analog involves the use of mucochloric acid and benzene as starting materials.[3] The reaction typically proceeds via a Friedel-Crafts acylation followed by cyclization with hydrazine hydrate.
Caption: General synthetic pathway for 5-Chloro-6-phenylpyridazin-3(2H)-one.
A similar pathway could be envisioned for the synthesis of this compound, likely starting from mucobromic acid. However, specific experimental details for the synthesis of the parent bromo compound are not extensively documented in the available literature.
Biological Activity
While direct comparative biological data for the parent 5-bromo and 5-chloro compounds is scarce, studies on N-substituted derivatives of 5-Chloro-6-phenylpyridazin-3(2H)-one have revealed promising antifungal and insecticidal activities.[4][5][6][7]
Antifungal Activity
Derivatives of 5-Chloro-6-phenylpyridazin-3(2H)-one have been synthesized and evaluated for their antifungal properties against various phytopathogenic fungi.[3][4]
Table 2: Antifungal Activity of N-substituted 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives
| Compound | Test Fungi | Inhibition Rate (%) at 50 µg/mL | Reference |
| 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | F. oxysporum | 53.2 | [3] |
| 2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | G. zeae | 57.9 | [3] |
| 2-(6-Chloropyridin-3-ylmethyl)-5-chloro-6-phenylpyridazin-3(2H)-one | G. zeae | 50.3 | [3] |
| 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | F. oxysporum | 50.9 | [3] |
Data for this compound and its derivatives are not available in the reviewed literature.
Insecticidal Activity
N-substituted derivatives of 5-Chloro-6-phenylpyridazin-3(2H)-one have also been investigated for their insecticidal activity against Plutella xylostella (diamondback moth).[5][7]
Table 3: Insecticidal Activity of N-substituted 5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives against Plutella xylostella
| Compound | Mortality (%) at 100 mg/L | Reference |
| 2-(2-Nitrobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | >90 | [5] |
| 2-(4-Chlorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | >90 | [5] |
| 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | >90 | [5] |
Data for this compound and its derivatives are not available in the reviewed literature.
Cytotoxicity
The cytotoxicity of various pyridazin-3(2H)-one derivatives has been explored against different cancer cell lines.[1][8] However, specific data directly comparing the 5-bromo and 5-chloro parent compounds is not available.
Structure-Activity Relationship (SAR) Insights
Based on the available data for derivatives of the chloro-analog, the following preliminary SAR observations can be made:
Caption: Structure-activity relationship insights for N-substituted 5-Chloro-6-phenylpyridazin-3(2H)-one derivatives.
-
N-2 Position: Modification at the N-2 position with various substituted benzyl or heterocyclic moieties significantly influences the biological activity.
-
Halogen at C-5: The presence of a halogen at the C-5 position appears to be important for the observed antifungal and insecticidal activities, though a direct comparison between chloro and bromo is not possible from the current data. The difference in electronegativity and size between chlorine and bromine could potentially lead to variations in binding affinity to biological targets and overall activity.
Conclusion and Future Directions
This guide consolidates the currently available information on this compound and its chloro analog. While data on the chloro-substituted parent compound and its derivatives are more prevalent, there is a significant knowledge gap regarding the bromo analog.
Key takeaways:
-
Synthesis: A general synthetic route for the chloro analog is established, which can likely be adapted for the bromo analog.
-
Biological Activity: Derivatives of 5-Chloro-6-phenylpyridazin-3(2H)-one exhibit notable antifungal and insecticidal properties. The biological profile of the bromo analog remains largely unexplored.
-
Data Gaps: There is a clear need for direct, head-to-head comparative studies to elucidate the influence of the halogen substituent at the 5-position on the physicochemical properties and biological activities of this class of compounds.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies would provide a clearer understanding of the structure-activity relationships and could lead to the development of more potent and selective therapeutic or agrochemical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-substituted 5-chloro-6-phenylpyridazin-3(2H)-ones: synthesis, insecticidal activity against Plutella xylostella (L.) and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-6-phenylpyridazin-3(2H)-one: A Comprehensive Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 5-Bromo-6-phenylpyridazin-3(2H)-one, a halogenated pyridazinone derivative. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to protect against splashes. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber, are mandatory to prevent skin contact. |
| Protective Clothing | A lab coat or other protective garments must be worn to cover exposed skin. |
| Respiratory Protection | In situations where dust or aerosols may be generated, a NIOSH/MSHA-approved respirator should be used. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that prevents its release into the environment. This involves careful collection, labeling, and transfer of the waste to an authorized disposal facility.
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: Classify this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) as hazardous waste. Specifically, it should be categorized as halogenated organic waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be clearly labeled as "Halogenated Organic Waste."[1]
-
Waste Segregation: Do not mix this waste with other waste streams, particularly with incompatible materials such as strong acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.[1][2]
-
Record Keeping: Maintain a log of the waste being added to the container, including the chemical name and approximate quantity.
-
Container Management: Do not fill the waste container beyond 90% of its capacity to allow for expansion of contents.[1] Keep the container tightly sealed when not in use and store it in a designated and well-ventilated satellite accumulation area with secondary containment.[1]
Final Disposal
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] The recommended method for the final disposal of halogenated organic compounds is typically high-temperature incineration at a permitted facility.[1] Never dispose of this compound down the drain or in the regular trash.[3][4]
Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove any potential sources of ignition from the vicinity.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3][4]
-
Cleanup:
-
Collection: Place all contaminated materials, including absorbents and used PPE, into a labeled hazardous waste container for disposal.[3][4]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[1]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and action steps involved in the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Bromo-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Bromo-6-phenylpyridazin-3(2H)-one. The following guidelines are based on best practices for managing brominated organic compounds and pyridazinone derivatives to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are suitable for providing short-term protection.[1][3] It is recommended to use double gloving for tasks with a higher risk of exposure.[1] Gloves should be inspected before use and changed immediately upon contamination.[1] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned.[1] Clothing worn underneath should be made of natural fibers like cotton.[1][2] |
| Foot Protection | Closed-toe Shoes | Shoes that cover the entire foot are required.[1][3] Perforated or open-toed footwear is not permitted in the laboratory.[1] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1][4] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is critical for mitigating risks associated with this compound.
Handling:
-
Always handle this compound within a properly functioning chemical fume hood.[1][3]
-
Avoid direct contact with the substance.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the work area.[4]
-
Wash hands thoroughly with soap and water after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[5]
-
Keep containers tightly closed to prevent the release of vapors.[4][5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]
-
Label all containers clearly with the chemical name and associated hazards.[5]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated items such as gloves, filter paper, and empty containers must be collected in a designated "Halogenated Organic Waste" container.[3][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[3]
-
Aqueous Waste: Aqueous solutions should also be treated as hazardous and collected separately.[5]
Disposal Procedure:
-
All waste must be disposed of through a licensed professional waste disposal service.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling of the compound.
Chemical Spill Response
The logical steps for responding to a chemical spill are outlined in the diagram below.
Caption: Protocol for chemical spill response.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

